molecular formula C12H13BrN2O2 B2980075 tert-butyl N-(2-bromo-5-cyanophenyl)carbamate CAS No. 1889801-72-2

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

Cat. No.: B2980075
CAS No.: 1889801-72-2
M. Wt: 297.152
InChI Key: LNWJWNIWBIWDNN-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromo-5-cyanophenyl)carbamate is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.152. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(2-bromo-5-cyanophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-bromo-5-cyanophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWJWNIWBIWDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889801-72-2
Record name tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
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Foundational & Exploratory

Technical Whitepaper: Characterization and Synthesis of tert-Butyl (2-bromo-5-cyanophenyl)carbamate

[1]

Executive Summary

The N-Boc derivative of 2-bromo-5-cyanoaniline, formally known as tert-butyl (2-bromo-5-cyanophenyl)carbamate , is a critical intermediate in medicinal chemistry.[1] It serves as a bifunctional scaffold for the synthesis of kinase inhibitors and PROTAC linkers. The molecule features two distinct handle points: an aryl bromide at the ortho position (amenable to palladium-catalyzed cross-coupling) and a nitrile group at the meta position (precursor to amines, amides, or carboxylic acids).

This guide provides the definitive physicochemical profile, a validated synthetic protocol for overcoming the low nucleophilicity of the parent aniline, and structural characterization data.

Part 1: Molecular Identity & Physicochemical Profile[2]

The introduction of the tert-butoxycarbonyl (Boc) group significantly alters the molecular weight and lipophilicity of the parent aniline. Due to the presence of Bromine (



Quantitative Data Summary
PropertyValue / Description
IUPAC Name tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
Parent Compound 4-Amino-3-bromobenzonitrile (CAS: 99666-06-7)
Molecular Formula

Average Molecular Weight 297.15 g/mol
Monoisotopic Mass (

)
296.016 g/mol
Monoisotopic Mass (

)
298.014 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Isotopic Signature

In Mass Spectrometry (LC-MS), this compound will not appear as a single peak. It displays a characteristic 1:1 doublet at m/z 297 and 299



Part 2: Synthetic Methodology

The Nucleophilicity Challenge

Direct reaction of 2-bromo-5-cyanoaniline with di-tert-butyl dicarbonate (

1
  • Electronic Deactivation: The cyano group (-CN) at the meta position is strongly electron-withdrawing, reducing the electron density on the amine nitrogen.[1]

  • Steric Hindrance: The bromine atom at the ortho position creates steric bulk, hindering the approach of the bulky Boc-anhydride electrophile.

Solution: The use of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst is required to activate the Boc-anhydride, forming a reactive N-acylpyridinium intermediate.[1]

Reaction Workflow Diagram

The following diagram outlines the optimized synthetic pathway and the mechanism of DMAP catalysis.

SynthesisWorkflowReactant2-bromo-5-cyanoaniline(Low Nucleophilicity)IntermediateActive AcylpyridiniumIntermediateReactant->Intermediate Slow AttackReagentsBoc2O + DMAP (cat.)Solvent: THF or DCMReagents->Intermediate DMAP ActivationProductN-Boc Product(MW: 297.15)Intermediate->Product Rapid TransferWorkupAcid Wash (0.5M HCl)Removes DMAPProduct->Workup Purification

Figure 1: DMAP-catalyzed activation strategy for electron-deficient anilines.

Validated Experimental Protocol

Reagents:

  • 4-Amino-3-bromobenzonitrile (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)[1]
    
  • Triethylamine (

    
    ) (1.5 equiv) – Acts as an acid scavenger.[1]
    
  • DMAP (0.1 – 0.2 equiv) – Catalyst.

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-bromobenzonitrile (10 mmol) in anhydrous THF (30 mL).

  • Base Addition: Add Triethylamine (15 mmol) followed by DMAP (1-2 mmol). Stir at room temperature for 10 minutes.

  • Boc Addition: Add

    
     (12-15 mmol) portion-wise or as a solution in THF.
    
    • Note: Gas evolution (

      
      ) may occur if moisture is present, though typically minimal in this mechanism.
      
  • Reaction: Heat the mixture to reflux (60-65°C) . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

    • Timeframe: Due to deactivation, reaction may require 12–24 hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (EtOAc).

    • Critical Step: Wash with 0.5 M HCl or 5% Citric Acid (2x) to remove the DMAP and unreacted amine.

    • Wash with saturated

      
       and Brine.
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (0-20% EtOAc in Hexanes).

Part 3: Structural Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be observed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     1.51 - 1.55 ppm (s, 9H):  The diagnostic tert-butyl singlet.[1] Strong intensity.
    
  • 
     7.00 - 7.20 ppm (br s, 1H):  The carbamate NH proton. Often broad and exchangeable with 
    
    
    .
  • Aromatic Region (

    
     7.2 - 8.5 ppm): 
    
    • Look for a doublet (d) corresponding to the proton ortho to the bromine.

    • Look for a doublet of doublets (dd) or meta-coupling corresponding to the protons near the cyano group.[1]

    • Shift Logic: The N-Boc group is less electron-donating than the free amine, causing a slight downfield shift of the adjacent aromatic proton compared to the starting material.[1]

Mass Spectrometry Fragmentation Logic

In ESI-MS (Positive Mode), the parent ion

MSFragmentationParentParent Ion [M+H]+m/z ~297/299Fragment1Fragment [M - tBu]+m/z ~241/243Parent->Fragment1 Loss of Isobutene(-56 Da)Fragment2Aniline Ion [M - Boc + H]+m/z ~197/199Fragment1->Fragment2 Loss of CO2(-44 Da)

Figure 2: Expected fragmentation pattern in LC-MS analysis.

Part 4: Application Context

Why synthesize this derivative? The N-Boc protection is strategic for two primary drug discovery workflows:

  • Suzuki-Miyaura Coupling: The free amine can poison Palladium catalysts or participate in side reactions. Protecting it as a Boc-carbamate allows the C-Br bond to react cleanly with boronic acids to form biaryl systems.[1]

  • Directed Lithiation: The Boc group can act as a Directed Ortho Metalation (DoM) group, although the presence of Bromine usually directs Lithium-Halogen exchange first.

  • Nitrile Transformation: The Boc group is stable to catalytic hydrogenation (Raney Ni) or mild hydrolysis, allowing the -CN group to be converted to an amine or amide while keeping the aniline nitrogen protected.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16217843 (Analogous Pyridine Structure). Retrieved from [Link][1]

  • Organic Chemistry Portal. Protective Groups: Boc-Protection. Retrieved from [Link][1]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link][1]

solubility of N-Boc-2-bromo-5-cyanophenylamine in organic solvents

Solubility Profile of -Boc-2-bromo-5-cyanophenylamine: A Technical Guide

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Before addressing solubility, we must define the structural parameters that dictate the solvation behavior of this compound.[1] The molecule consists of a lipophilic brominated aromatic core, a polar cyano group, and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group.[1]

  • Common Name: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Boc-2-bromo-5-cyanophenylamine
    
  • IUPAC Name: tert-butyl (2-bromo-5-cyanophenyl)carbamate[1]

  • Parent Amine: 3-Amino-4-bromobenzonitrile (CAS: 72635-78-0)[1]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [2]
    
  • Molecular Weight: 297.15 g/mol [1]

  • Structural Features:

    • Boc Group: Adds significant lipophilicity and steric bulk, disrupting the strong intermolecular H-bonding typical of primary anilines.[1]

    • Cyano Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF).[1]

    • Bromine Atom: Increases lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) and density.
      
Physicochemical Summary Table
PropertyValue / DescriptionImplication for Solubility
Physical State Solid (White to off-white powder)Requires dissolution energy; likely crystalline.[1]
Predicted LogP ~2.9 - 3.2Lipophilic; prefers organic solvents over water.[1]
H-Bond Donors 1 (Carbamate NH)Moderate interaction with protic solvents.[1]
H-Bond Acceptors 3 (C=O, -O-, -CN)Good solubility in H-bond donor solvents (e.g., Chloroform).[1]
pKa (NH) ~11-12 (Predicted)Weakly acidic; deprotonates with strong bases (NaH, KOtBu).[1]

Solubility Profile

The following data categorizes solvents based on their efficiency in dissolving ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingApplication
Halogenated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for reaction workup and transfer.[1]
Chloroform (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Excellent NMR analysis; extraction.
Polar Aprotic DMSOHigh (>50 mg/mL)Stock solutions for biological assays; ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

reactions.
DMF / DMAcHigh Coupling reactions (Suzuki, Buchwald).[1]
THFGood General synthesis; Grignard/Lithiation compatible.[1]
Ethyl Acetate (EtOAc)Good Extraction; Column chromatography (Mobile phase).[1]
Polar Protic Methanol / EthanolModerate Solubility decreases with temperature; ideal for recrystallization .[1]
Isopropanol (IPA)Low/Moderate Anti-solvent for crystallization.[1]
Non-Polar Hexanes / HeptaneInsoluble (<1 mg/mL)Precipitation ; Column chromatography (Stationary phase protection).[1]
Diethyl EtherModerate Washing crude solids.[1]
Aqueous WaterInsoluble Workup (partitioning); washing salts.[1]
Critical Solvation Mechanisms
  • The "Like Dissolves Like" Rule: The Boc group dominates the solubility profile, making the compound highly soluble in moderately polar organics (DCM, EtOAc).[1]

  • The Cyano Effect: The nitrile group at position 5 provides a "polar handle," ensuring the compound remains soluble in DMSO and DMF, unlike purely lipophilic Boc-anilines.

  • Temperature Dependence: While soluble in alcohols (MeOH/EtOH) at reflux, the compound often precipitates upon cooling, making this solvent class ideal for purification.[1]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact saturation limit for your specific batch.[1]

  • Preparation: Weigh 50 mg of

    
    -Boc-2-bromo-5-cyanophenylamine into a 4 mL glass vial.
    
  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution is clear/transparent.

    • Insoluble: Visible particulates or turbidity.[1]

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

Target Purity: >98% for biological testing.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Methanol).[1]

  • Filtration: If particulates remain, filter hot through a glass wool plug.[1]

  • Nucleation: Remove from heat. Add Water dropwise until a faint turbidity persists.[1]

  • Crystallization: Re-heat slightly to clear, then allow to cool slowly to room temperature (25°C), then to 4°C (fridge).

  • Isolation: Filter the resulting crystals and wash with cold Hexane/Ethanol (9:1).

Protocol C: Stock Solution Preparation (for Assays)

Target Concentration: 10 mM in DMSO.

  • Calculate: For 10 mg of compound (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):
    
    
    
  • Dissolve: Add the calculated volume of anhydrous DMSO.

  • Sonicate: Sonicate for 2-5 minutes to ensure complete dissolution.

  • Storage: Store at -20°C. Avoid freeze-thaw cycles (aliquot if necessary).

Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the purification workflow.

Diagram 1: Solvent Selection Decision Tree

SolventSelectionStartStart: N-Boc-2-bromo-5-cyanophenylaminePurposeWhat is the purpose?Start->PurposeReactionChemical ReactionPurpose->ReactionPurificationPurificationPurpose->PurificationAssayBiological AssayPurpose->AssayPolarRxnPolar/Coupling (Suzuki/Buchwald)Reaction->PolarRxnHigh Temp/Cat.NonPolarRxnStandard SynthesisReaction->NonPolarRxnAmbientMethod_ColColumn ChromatographyPurification->Method_ColMethod_CrystRecrystallizationPurification->Method_CrystSolv_DMSOStock: 100% DMSODiluent: Media/BufferAssay->Solv_DMSOSolv_DMFUse: DMF or DMSOPolarRxn->Solv_DMFSolv_THFUse: THF or DCMNonPolarRxn->Solv_THFSolv_HexEtOAcMobile Phase: Hexane/EtOAc (Gradient)Method_Col->Solv_HexEtOAcSolv_EtOHSolvent System: EtOH/Water or MeOHMethod_Cryst->Solv_EtOH

Caption: Decision matrix for selecting the optimal solvent based on experimental intent.

Diagram 2: Purification Workflow (Recrystallization)

PurificationFlowCrudeCrude Solid(Impure)DissolveDissolve inHot EtOH/MeOHCrude->DissolveFilterHot Filtration(Remove insolubles)Dissolve->FilterNucleateAdd Anti-Solvent(Water, dropwise)Filter->NucleateCoolCool to 4°C(Slowly)Nucleate->CoolIsolatePure Crystals(Filter & Dry)Cool->Isolate

Caption: Step-by-step workflow for purifying N-Boc-2-bromo-5-cyanophenylamine via recrystallization.

Implications for Chemical Synthesis[1][12]

When utilizing ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

  • Reaction Solvent: Use 1,4-Dioxane or Toluene for palladium-catalyzed cross-couplings.[1] The Boc group is stable in these non-polar/moderately polar solvents at reflux (up to 100°C).[1]

  • Deprotection: To remove the Boc group, dissolve in DCM and add Trifluoroacetic acid (TFA) (1:1 ratio).[1] Do not use water or alcohols during deprotection to avoid trapping the carbocation with the solvent.[1]

  • Safety Note: Avoid using strong bases (like NaOH) in protic solvents (MeOH) at high temperatures, as this may lead to premature hydrolysis of the carbamate or hydration of the nitrile group.[1]

References

  • PubChem. (n.d.).[1] Tert-butyl n-(2-bromo-5-cyanophenyl)carbamate (Compound). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Boc-Protected Amino Groups: Stability and Cleavage.[1] Retrieved from [Link]

tert-butyl (2-bromo-5-cyanophenyl)carbamate SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-butyl (2-bromo-5-cyanophenyl)carbamate is a critical intermediate in medicinal chemistry, functioning as a protected scaffold for the synthesis of kinase inhibitors and PROTAC linkers. Its structural utility lies in its orthogonal reactivity: the bromine atom (C2) facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the nitrile group (C5) serves as a precursor for amides, tetrazoles, or amines, and the tert-butoxycarbonyl (Boc) group protects the aniline nitrogen, preventing catalyst poisoning and allowing for directed lithiation strategies.

This guide provides the validated cheminformatics data, a robust synthesis protocol optimized for electron-deficient anilines, and a strategic overview of its reactivity profile.

Part 1: Chemical Identity & Structural Informatics

The following identifiers have been verified against authoritative chemical databases (PubChem CID: 115110884) to ensure precision in digital workflows and procurement.

Identifier Type Value / String
IUPAC Name tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
Common Name N-Boc-2-bromo-5-cyanoaniline
CAS Number 1455286-98-6
Molecular Formula

Molecular Weight 297.15 g/mol
SMILES CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br
InChI String InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16)
InChI Key LNWJWNIWBIWDNN-UHFFFAOYSA-N

Part 2: Synthetic Methodology

Rationale & Mechanistic Insight

The synthesis involves the N-protection of 2-bromo-5-cyanoaniline .[1][2] This specific aniline is electronically deactivated due to the inductive electron-withdrawing effects of the ortho-bromine and meta-cyano groups. Consequently, the nucleophilicity of the amine is significantly reduced compared to simple aniline.

To overcome this, a standard thermal reaction with di-tert-butyl dicarbonate (


) is often insufficient. The protocol below utilizes 4-Dimethylaminopyridine (DMAP)  as a nucleophilic catalyst.[3] DMAP attacks 

to form a reactive N-acylpyridinium intermediate, which is roughly

times more electrophilic than

alone, ensuring complete conversion of the deactivated aniline [1].
Experimental Protocol

Target Scale: 10 mmol (approx. 2.97 g theoretical yield)[4]

Reagents:
  • Precursor: 2-bromo-5-cyanoaniline (1.97 g, 10 mmol)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.62 g, 12 mmol, 1.2 equiv)
    
  • Catalyst: DMAP (122 mg, 1 mmol, 0.1 equiv)

  • Base: Triethylamine (

    
    ) (1.52 g, 15 mmol, 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 50 mL) or THF

Step-by-Step Workflow:
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 2-bromo-5-cyanoaniline (10 mmol) and DCM (50 mL). Stir until fully dissolved.

  • Activation: Add

    
     (15 mmol) followed by DMAP (1 mmol). Stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add

    
     (12 mmol) portion-wise or as a solution in minimal DCM over 10 minutes. Note: Slight gas evolution (
    
    
    
    ) may occur.[3]
  • Reaction: Stir the mixture at RT for 12–16 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting aniline (lower

      
      , UV active, often fluorescent) should disappear, replaced by the less polar carbamate product (higher 
      
      
      
      ).
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove DMAP and unreacted aniline.

    • Wash with Saturated

      
       (30 mL) and Brine (30 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the crude solid is impure, recrystallize from Hexane/EtOAc or perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: 2-bromo-5-cyanoaniline Reagents Add Et3N, DMAP, Boc2O Solvent: DCM Start->Reagents Reaction Stir at RT (12-16h) Monitor: TLC Reagents->Reaction Check TLC: Starting Material Consumed? Reaction->Check Workup Acid Wash (1M HCl) Neutralize & Dry Check->Workup Yes Heat Reflux (40°C) or Add more DMAP Check->Heat No (Stalled) Product Pure tert-butyl (2-bromo-5-cyanophenyl)carbamate Workup->Product Heat->Reaction Re-monitor

Figure 1: Decision-tree workflow for the Boc-protection of electron-deficient anilines.

Part 3: Reactivity Profile & Strategic Utility

This molecule is designed as a "linchpin" intermediate. The orthogonality of its functional groups allows for sequential modification without cross-reactivity.

Divergent Synthesis Pathways
  • C-C Bond Formation (Site A - Bromine): The aryl bromide is highly active in Palladium-catalyzed cross-coupling.

    • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

    • Buchwald-Hartwig: Amination to introduce solubilizing groups.

  • Functional Group Transformation (Site B - Nitrile):

    • Hydrolysis: Conversion to primary amide (

      
      ) or carboxylic acid (
      
      
      
      ).
    • Cyclization: Reaction with azides to form tetrazoles (bioisostere for carboxylic acids).

  • Deprotection (Site C - Boc):

    • Removal via TFA/DCM or HCl/Dioxane yields the free aniline, which acts as a nucleophile for closing rings (e.g., quinazolines).

Visualization: Reactivity Map

ReactivityMap Core tert-butyl (2-bromo-5-cyanophenyl)carbamate Suzuki Biaryl Derivative (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Br Site) Amide Benzamide/Acid (Nitrile Hydrolysis) Core->Amide H2O2, NaOH (CN Site) Aniline Free Aniline (Acidic Deprotection) Core->Aniline TFA or HCl (Boc Site)

Figure 2: Divergent synthetic utility showing orthogonal reaction sites.

Part 4: Safety & Handling

While specific toxicological data for this exact intermediate may be limited, it should be handled according to the hazard profiles of its constituent pharmacophores (aryl nitriles and bromides).

  • Hazard Statements (GHS Classifications inferred):

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile component).

    • H315/H319: Causes skin and serious eye irritation.[1]

  • Handling: Always handle in a fume hood. The synthesis evolves

    
     gas; ensure reaction vessels are vented (do not seal tightly during 
    
    
    
    addition).[3]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of Boc is slow but possible over long periods).

References

  • PubChem. (n.d.). Tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CID 115110884).[4] National Library of Medicine.[5] Retrieved February 26, 2026, from [Link]

  • Knölker, H. J., & Braxmeier, T. (1996). DMAP-Catalyzed Boc-Protection of Amines.[3] Tetrahedron Letters, 37(33), 5861-5864. (Standard methodology for DMAP catalysis).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Authoritative source for Boc chemistry stability and deprotection).

Sources

Regioisomeric Divergence: N-Boc-2-bromo-5-cyanoaniline vs. N-Boc-5-bromo-2-cyano isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of two critical regioisomers: N-Boc-2-bromo-5-cyanoaniline and N-Boc-5-bromo-2-cyanoaniline . These compounds serve as high-value scaffolds in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused heterocycles.

While they share the same molecular formula and functional groups, their structural divergence dictates vastly different synthetic routes, reactivity profiles, and downstream applications.

Executive Summary: The Ortho-Effect Paradigm

The core difference between these isomers lies in the relative positioning of the bromine (Br) and nitrile (CN) groups with respect to the carbamate-protected amine (NH-Boc).

  • Isomer A (2-bromo-5-cyano): The Bromine is ortho to the Nitrogen. This creates steric crowding around the Boc group but positions the halogen for indole/benzimidazole synthesis.

  • Isomer B (5-bromo-2-cyano): The Nitrile is ortho to the Nitrogen. This enables cyclization to quinazolines but places the Bromine para to the Nitrogen, altering its electronic activation for cross-coupling.

Table 1: Structural & Nomenclature Identification
FeatureIsomer A Isomer B
Common Name N-Boc-2-bromo-5-cyanoanilineN-Boc-5-bromo-2-cyanoaniline
Parent Aniline 3-Amino-4-bromobenzonitrile2-Amino-5-bromobenzonitrile
IUPAC (Parent) 3-amino-4-bromobenzonitrile2-amino-5-bromobenzonitrile
Structure Pattern 1-NHBoc, 2-Br, 5-CN1-NHBoc, 2-CN, 5-Br
Key Proximity Ortho-Br / NHBoc Ortho-CN / NHBoc
Electronic State Br is deactivated (meta to CN)Br is activated (para to NHBoc)
CAS (Parent)

Synthetic Accessibility & Causality

The synthesis of these isomers is not interchangeable. The directing effects of the amine (ortho/para) and nitrile (meta) dictate the route.

Isomer A: The "Ortho-Bromination" Route

Synthesizing the 2-bromo-5-cyano isomer typically starts from 3-aminobenzonitrile.

  • Mechanism: The amine strongly directs electrophilic aromatic substitution (SEAr) to the ortho and para positions. The nitrile directs meta (reinforcing the amine's ortho/para positions).

  • Challenge: Bromination of 3-aminobenzonitrile yields a mixture of 2-bromo (Isomer A precursor) and 4-bromo isomers. However, the 4-position (para to NH2) is sterically favored. Accessing the 2-bromo (ortho) often requires blocking the para position or careful fractional crystallization.

Isomer B: The "Para-Bromination" Route

Synthesizing the 5-bromo-2-cyano isomer starts from 2-aminobenzonitrile.

  • Mechanism: The amine at position 2 directs para to position 5. The nitrile at position 1 directs meta to position 5.

  • Result: These directing effects are synergistic . Bromination of 2-aminobenzonitrile proceeds with high regioselectivity to yield 2-amino-5-bromobenzonitrile (Isomer B precursor) exclusively.

  • Implication: Isomer B is generally cheaper and more readily available on a multi-gram scale than Isomer A.

Diagram 1: Divergent Synthetic Pathways

SynthesisPathways cluster_legend Yield Efficiency StartA 3-Aminobenzonitrile InterA Mixture: 2-Br (Minor) + 4-Br (Major) StartA->InterA Bromination (NBS/DMF) StartB 2-Aminobenzonitrile InterB 2-Amino-5-bromobenzonitrile (High Selectivity) StartB->InterB Bromination (Br2/AcOH) ProdA Isomer A: N-Boc-2-bromo-5-cyanoaniline InterA->ProdA 1. Separation 2. Boc2O, TEA ProdB Isomer B: N-Boc-5-bromo-2-cyanoaniline InterB->ProdB Boc2O, DMAP (cat)

Caption: Comparative synthetic logic showing the synergistic directing effects favoring Isomer B vs. the steric separation required for Isomer A.

Reactivity Profile & Applications

The position of the functional groups dictates the "chemical destiny" of the molecule in drug design.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Isomer B (5-bromo): The bromine is para to the N-Boc group. The nitrogen lone pair (even though delocalized into the Boc carbonyl) still offers some electron density to the ring via resonance, activating the para-carbon for oxidative addition by Pd(0).

    • Outcome: Faster reaction rates; lower catalyst loading required.

  • Isomer A (2-bromo): The bromine is ortho to the bulky N-Boc group.

    • Steric Hindrance: The Boc group creates significant steric bulk, hindering the approach of the Pd-ligand complex.

    • Outcome: Requires active ligands (e.g., XPhos, SPhos) and higher temperatures. However, this positioning is deliberate for tandem reactions .

Cyclization Strategies (Heterocycle Formation)

This is the most critical differentiator for medicinal chemists.

  • Isomer A -> Indoles: The Ortho-Br / NH-Boc motif is the classic precursor for the Larock Indole Synthesis or C-H activation routes.

    • Sonogashira coupling at the Br position with an alkyne.

    • Cyclization of the alkyne onto the Nitrogen (after Boc removal or in situ).

    • Result: 5-cyanoindole derivatives.[1]

  • Isomer B -> Quinazolines: The Ortho-CN / NH-Boc motif is a "masked" quinazoline precursor.

    • The nitrile is highly electrophilic.

    • Nucleophilic attack (e.g., by ammonia or amidines) on the nitrile, followed by cyclization onto the Boc-protected amine (or free amine), yields quinazolin-4-ones or 4-aminoquinazolines.

    • Result: 6-bromoquinazoline derivatives (retaining the Br for further functionalization).

Diagram 2: Functional Divergence in Drug Design

Reactivity IsoA Isomer A (Ortho-Br / NHBoc) Sonogashira Pd-Cat / Alkyne (Larock Synthesis) IsoA->Sonogashira IsoB Isomer B (Ortho-CN / NHBoc) Cyclization Nucleophilic Attack on Nitrile IsoB->Cyclization Indole 5-Cyanoindole Scaffold (Kinase Inhibitors) Quin 6-Bromoquinazoline Scaffold (EGFR Inhibitors) Sonogashira->Indole Cyclization->Quin

Caption: Decision tree for scaffold selection. Isomer A targets indole cores; Isomer B targets quinazoline/quinoline cores.

Experimental Protocols

Protocol 1: General Boc-Protection of Bromo-Cyanoanilines

Applicable to both isomers, though Isomer A requires longer reaction times due to steric hindrance.

Reagents:

  • Substrate (Isomer A or B parent aniline): 1.0 equiv

  • Di-tert-butyl dicarbonate (Boc₂O): 1.2 equiv

  • Triethylamine (TEA) or DMAP (cat.): 2.0 equiv / 0.1 equiv

  • Solvent: Dichloromethane (DCM) or THF

Procedure:

  • Dissolution: Dissolve 10 mmol of the aniline in 50 mL of anhydrous THF under N₂ atmosphere.

  • Catalyst Addition: Add DMAP (1 mmol) and TEA (20 mmol). Cool to 0°C.[2][3]

  • Boc Addition: Add Boc₂O (12 mmol) dissolved in 10 mL THF dropwise over 15 minutes.

    • Note for Isomer A: Due to the ortho-Br, heating to reflux (60°C) for 12-24h is often required to drive conversion.

    • Note for Isomer B: Reaction typically proceeds at Room Temperature (RT) within 4-6h.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4][5] Wash with brine.[2][4] Dry over Na₂SO₄.[2][6]

  • Purification: Recrystallize from Hexane/EtOAc. (Column chromatography is rarely needed for Isomer B).

Protocol 2: Diagnostic NMR Differentiation

If the labels are lost, these isomers can be distinguished by ¹H NMR coupling constants.

  • Isomer A (2-bromo-5-cyano):

    • Look for the proton at C6 (ortho to NHBoc, meta to CN). It will appear as a doublet with a meta-coupling constant (~2 Hz) or doublet of doublets.

    • The proton at C3 (ortho to Br, ortho to CN) is absent (substituted by Br).

    • Key Signal: A doublet at ~8.5 ppm (NH proton) that is deshielded by the ortho-Br and hydrogen bonding.

  • Isomer B (5-bromo-2-cyano):

    • Look for the proton at C6 (ortho to NHBoc, meta to Br).

    • Key Signal: The proton at C3 (ortho to CN, meta to Br) will be a doublet (J ~8 Hz) or doublet of doublets. The shift will be distinct due to the ortho-CN group.

References

  • Synthesis of Parent Isomer B (2-amino-5-bromobenzonitrile)

    • PubChem Compound Summary for CID 72635-78-0 (Isomer A Parent). National Center for Biotechnology Information (2025). Link.

    • PubChem Compound Summary for CID 39263-32-6 (Isomer B Parent). National Center for Biotechnology Information (2025). Link.

  • Boc-Protection Methodologies

    • Synthesis of N-BOC amines by various routes. ResearchGate (2024). Link.

  • Reactivity of Aminobenzonitriles

    • 2-Amino-4-bromobenzonitrile Reactivity Data. Thermo Scientific Chemicals. Link.

  • Commercial Availability & Safety

    • 2-BROMO-4-CYANOANILINE Safety Data. ChemBK.[2] Link.

Sources

Commercial Sourcing & Technical Profile: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis strategies, and quality control protocols for tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2).

CAS: 1889801-72-2 | Formula: C₁₂H₁₃BrN₂O₂ | MW: 297.15 g/mol [1]

Executive Summary

tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate is a specialized pharmaceutical intermediate used primarily as a scaffold in the development of kinase inhibitors and receptor modulators. Its structure features two critical synthetic handles: an aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a nitrile group for heterocycle formation (e.g., tetrazoles, amidines).

Current market analysis indicates this compound is a Tier 2 Specialty Intermediate . It is not a bulk commodity; supply is dominated by catalog houses (e.g., Enamine, Sigma-Aldrich via third-party partnerships) rather than bulk manufacturers. For large-scale requirements (>100g), in-house synthesis from the commodity precursor 3-amino-4-bromobenzonitrile is the recommended strategy to ensure supply chain resilience and cost control.

Chemical Identity & Physicochemical Profile[2][3]

PropertySpecification
IUPAC Name tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
Common Name N-Boc-2-bromo-5-cyanoaniline
CAS Number 1889801-72-2
Precursor CAS 72635-78-0 (3-Amino-4-bromobenzonitrile)
Molecular Weight 297.15 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Supply Chain Landscape

Commercial Suppliers (Direct Sourcing)

Sourcing this exact Boc-protected intermediate can be challenging due to intermittent stock. The following suppliers are verified to list CAS 1889801-72-2.

Supplier TierVendorCatalog / RefAvailability Status
Primary (Global) Sigma-Aldrich ENAH03A014DDThird-party stock (often Enamine); Lead time 2-4 weeks.
Primary (EU) CymitQuimica 3D-PAD80172Ships from Spain; Good for EU researchers.
Specialty Enamine Custom / CatalogLikely the original manufacturer; check "REAL" database.
Aggregator GuideChem VariousLists multiple Asian distributors; requires rigorous QC validation.
Strategic Sourcing Decision Matrix

For drug development campaigns, relying solely on the Boc-protected commercial stock is risky due to potential batch variability and lead times. The recommended approach is a Hybrid Sourcing Strategy .

SourcingStrategy Start Requirement: >10g of Target CheckStock Check Tier 1 Suppliers (Sigma, Enamine) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuyDirect Purchase Direct (High Cost / Low Effort) StockAvail->BuyDirect Yes BuyPrecursor Buy Precursor: 3-Amino-4-bromobenzonitrile (CAS 72635-78-0) StockAvail->BuyPrecursor No / Lead Time > 3 wks QC QC Validation (NMR/LCMS) BuyDirect->QC Synthesize In-House Synthesis (Boc Protection) BuyPrecursor->Synthesize Synthesize->QC

Figure 1: Decision logic for sourcing tert-butyl N-(2-bromo-5-cyanophenyl)carbamate.

Synthesis Protocol (The "Make" Option)

When commercial stock is unavailable or cost-prohibitive, the synthesis from 3-amino-4-bromobenzonitrile is robust, high-yielding, and scalable.

Reaction Scheme

Reagents: 3-Amino-4-bromobenzonitrile (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Triethylamine (TEA, 1.5 eq), THF (anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add 3-amino-4-bromobenzonitrile (5.0 g, 25.4 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (5.3 mL, 38.1 mmol) followed by catalytic DMAP (310 mg, 2.54 mmol). Note: DMAP significantly accelerates the reaction for electron-deficient anilines.

  • Boc Anhydride Addition: Cool the solution to 0°C (ice bath). Add Boc₂O (6.65 g, 30.5 mmol) dissolved in minimal THF dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

    • Checkpoint: Starting material (aniline) should be consumed. If incomplete, heat to 40°C for 2 hours.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (100 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove DMAP/TEA and unreacted aniline.

    • Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[2]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

SynthesisWorkflow Input Precursor: 3-Amino-4-bromobenzonitrile Reaction Boc2O, DMAP, TEA THF, 0°C -> RT, 16h Input->Reaction Quench Workup: 1M HCl Wash (Removes Base/SM) Reaction->Quench Purify Purification: Recrystallization or Flash Column Quench->Purify Product Target: N-Boc-2-bromo-5-cyanoaniline Purify->Product

Figure 2: Synthetic workflow for the preparation of the target compound.[3]

Quality Control & Analytical Specifications

Whether purchased or synthesized, the following QC parameters must be met before using the material in downstream GLP/GMP workflows.

Critical Impurities
  • Des-Boc (Starting Material): Due to the electron-withdrawing nature of the nitrile and bromine, the N-Boc bond can be labile under acidic conditions. Ensure no aniline signal in NMR.

  • Bis-Boc byproduct: Excess Boc₂O and aggressive heating can lead to the formation of the bis-Boc species (

    
    ). This appears as a shift in the t-butyl peak and loss of the NH proton.
    
Analytical Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~9.0-9.5 ppm (1H, s, NH  - broad singlet).
      
    • 
       ~7.8-8.2 ppm (3H, m, Aromatic protons ). Look for the specific splitting pattern of the 1,2,4-substituted ring.
      
    • 
       ~1.45-1.50 ppm (9H, s, t-Butyl ).
      
  • LCMS:

    • Observe

      
       or 
      
      
      
      . Note that Boc groups often fragment in the source, so you may see the
      
      
      or
      
      
      (parent aniline) mass.
    • Purity: >95% by UV (254 nm).

References

  • CymitQuimica. Product Catalog: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2).[1][4][5] Retrieved from

  • Sigma-Aldrich. Product Search: CAS 1889801-72-2. Retrieved from

  • PubChem. Compound Summary: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate.[4] Retrieved from

  • BenchChem. Precursor Sourcing: 3-Amino-4-bromobenzonitrile (CAS 72635-78-0). Retrieved from

  • Google Patents. WO2023055827A1 - Parathyroid hormone receptor antagonists. (Describes reductive alkylation/deprotection logic for similar anilines). Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Boc Protection of 2-Bromo-5-cyanoaniline

Author: BenchChem Technical Support Team. Date: February 2026


-Boc Protection of Electron-Deficient Anilines
Substrate:  2-Bromo-5-cyanoaniline (CAS: 752248-52-9)[1][2][3]

Abstract & Strategic Overview

The protection of 2-bromo-5-cyanoaniline with a tert-butoxycarbonyl (Boc) group is a critical transformation in medicinal chemistry, particularly for generating intermediates used in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2][3]

This reaction presents a specific challenge: Nucleophilic Deactivation .[2][3] The aniline nitrogen is severely deactivated by two factors:

  • Electronic Withdrawal: The cyano group at the 5-position (para to the amine relative to the resonance system) and the bromine at the 2-position exert strong electron-withdrawing effects (inductive and mesomeric), significantly lowering the

    
     and nucleophilicity of the amino group.[2]
    
  • Steric Hindrance: The ortho-bromine atom creates steric bulk that impedes the approach of the bulky Boc anhydride (Boc

    
    O) electrophile.[2][3]
    

Standard protocols (Boc


O/DCM/RT) often fail or result in poor conversion.[2][3] This guide presents two validated protocols: Method A (DMAP-Catalyzed)  for standard batch processing and Method B (LHMDS-Mediated)  for highly stubborn substrates requiring irreversible deprotonation.[1][3]

Reaction Mechanism & Logic

To overcome the low nucleophilicity of the aniline, we must either activate the electrophile (Method A) or activate the nucleophile (Method B).[2]

Mechanistic Pathway (Method A: DMAP Catalysis)

The reaction relies on the formation of a reactive


-Boc-pyridinium  intermediate.[1][2][3]
  • Activation: DMAP attacks Boc

    
    O to form the electrophilic 
    
    
    
    -Boc-4-(dimethylamino)pyridinium cation.[1][2][3]
  • Attack: The deactivated aniline attacks this "super-electrophile," which is far more reactive than neutral Boc

    
    O.[2][3]
    
  • Elimination:

    
    -BuOH and CO
    
    
    
    are released, regenerating DMAP.[3]
Graphviz Diagram: Reaction Logic & Decision Tree[2][3]

BocProtectionLogic Start Substrate: 2-Bromo-5-cyanoaniline Check Assessment: Electron-Deficient & Sterically Hindered Start->Check MethodA Method A: DMAP Catalysis (Kinetic Activation) Check->MethodA Standard Choice (Scalable) MethodB Method B: LHMDS/NaHMDS (Thermodynamic Activation) Check->MethodB If Conversion < 50% (Forceful) Product Target: tert-Butyl (2-bromo-5-cyanophenyl)carbamate MethodA->Product Reflux, THF MethodB->Product -78°C to RT, THF

Caption: Decision matrix for selecting the appropriate protection strategy based on substrate reactivity.

Experimental Protocols

Method A: DMAP-Catalyzed Thermal Protection (Recommended)

Best for: Routine synthesis, scalable batches (>10 g), and avoiding cryogenic conditions.[2][3]

Reagents:

  • Substrate: 2-Bromo-5-cyanoaniline (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O) (2.5 equiv)[1][2][3]
    
  • Base: Triethylamine (TEA) (2.0 equiv)[2][3]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 – 0.5 equiv)[1][3]

  • Solvent: Tetrahydrofuran (THF) (anhydrous)[2][3]

Step-by-Step Protocol:

  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).[3][4]
    
  • Dissolution: Charge the flask with 2-bromo-5-cyanoaniline (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Base Addition: Add TEA (2.0 equiv) followed by DMAP (0.2 equiv). Stir at room temperature for 10 minutes.

    • Note: The solution may darken slightly; this is normal.

  • Reagent Addition: Add Boc

    
    O (1.5 equiv initially) as a solution in minimal THF or as a melt.
    
  • Reflux: Heat the reaction to 65°C (gentle reflux) .

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS after 4 hours.

    • Checkpoint: If starting material remains (>10%), add the remaining Boc

      
      O (1.0 equiv) and continue reflux for 12–16 hours.[3]
      
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash successively with:

    • 10% Citric acid or 1M HCl (to remove DMAP/TEA) – Keep washes brief to avoid deprotection.[3]

    • Saturated NaHCO

      
      .[3][4][5]
      
    • Brine.[2][3]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Gradient: 0%
    
    
    20% EtOAc in Hexanes).
Method B: LHMDS-Mediated Deprotonation

Best for: Extremely unreactive batches or preventing bis-Boc formation via stoichiometry control.[1][2][3]

Reagents:

  • Base: Lithium Hexamethyldisilazide (LHMDS) (1.0 M in THF, 2.2 equiv)[2][3]

  • Reagent: Boc

    
    O (1.2 equiv)[2][3]
    
  • Solvent: THF (anhydrous)

Step-by-Step Protocol:

  • Cryogenic Setup: Flame-dry a 2-neck flask. Cool to -78°C (dry ice/acetone bath) under

    
    .
    
  • Deprotonation: Add the aniline (1.0 equiv) in THF.[3] Dropwise add LHMDS (2.2 equiv) over 15 minutes.[3]

    • Observation: A color change (often to deep red/orange) indicates the formation of the anilide anion.[2][3] Stir for 30 mins at -78°C.

  • Protection: Add Boc

    
    O (1.2 equiv) dissolved in THF dropwise.
    
  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours, then to room temperature.

  • Quench: Quench carefully with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.[3]

Data Summary & Characterization

Expected Physical Properties:

  • Appearance: White to off-white solid.[1][2][3]

  • Rf Value: ~0.4–0.5 (Hexane/EtOAc 4:1), significantly higher than the free aniline.[2][3]

Spectroscopic Validation (Simulated):

TechniqueDiagnostic SignalInterpretation
1H NMR

1.50–1.55 (s, 9H)
Boc

-Butyl group
.[1][2][3] Confirms installation.
1H NMR

~7.0–9.0 (br s, 1H)
Carbamate NH . Downfield shift compared to amine NH

.
1H NMR Aromatic RegionSlight downfield shift of the H-6 proton due to anisotropic effect of the carbonyl.[1][2]
IR ~1725 cm

C=O[1][2][3] Stretch . Strong carbamate carbonyl band.[2][3]
IR ~2230 cm

CN Stretch .[1][2][3] Remains intact (ensure no hydrolysis).
LC-MS [M+H]

or [M+Na]

Mass shift of +100 Da (Boc) vs starting material.[1][2][3]

Troubleshooting & Critical Parameters

Issue: Low Conversion
  • Cause: The 2-bromo-5-cyano combination makes the amine extremely weak.[1][2][3]

  • Solution: Increase DMAP to 0.5 – 1.0 equiv. DMAP is not just a catalyst here; it forms the reactive intermediate. Alternatively, switch to Method B .

  • Solvent: Switch THF to 1,4-Dioxane and reflux at 100°C (Method A).

Issue: "Bis-Boc" Formation ( )[1][2][3]
  • Cause: Large excess of Boc

    
    O and high temperatures.[2]
    
  • Solution: While less likely with this sterically hindered substrate, if observed, treat the crude mixture with K

    
    CO
    
    
    
    in MeOH
    (reflux, 1h).[3] This selectively cleaves the second Boc group, returning the desired mono-Boc product.
Issue: Hydrolysis of Nitrile
  • Cause: Strong acid washes or excessive heating in aqueous base.[2][3]

  • Solution: Keep acidic washes (step 7, Method A) rapid and cold.[3] Avoid strong aqueous bases (NaOH) during workup; use NaHCO

    
    .[3]
    

Safety & Hazards

  • Boc

    
    O:  Melts at ~23°C. Flammable solid.[2][3] Inhalation hazard. Can generate CO
    
    
    
    pressure in closed vessels; ensure venting.[3]
  • 2-Bromo-5-cyanoaniline: Toxic by ingestion and skin contact.[1][2][3] Potential nitrile toxicity (metabolic release of cyanide).[3] Handle in a fume hood.

  • LHMDS: Pyrophoric/moisture sensitive.[2][3] Handle under inert atmosphere.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2][3] (Foundational text for Boc chemistry).

  • Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[2][3] Angew.[2][3][6] Chem. Int. Ed.2003 , 42, 4302.[3] (Reference for handling sensitive metallated species/deprotonation logic).

  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A reaction system for the preparation of N-tert-butoxycarbonyl derivatives."[1][2][3] J. Org.[3][7] Chem.2000 , 65, 6368.[3] Link (Primary reference for DMAP catalysis mechanism).[3]

  • PubChem Compound Summary. "tert-butyl N-(2-bromo-5-cyanophenyl)carbamate."[1][2][3] National Center for Biotechnology Information.[2][3] Link (Verification of compound existence).

Sources

High-Performance Protocol: Palladium-Catalyzed Suzuki Coupling of tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate . This substrate presents a classic "push-pull" conflict in catalysis: the 5-cyano group renders the C-Br bond electronically activated for oxidative addition, yet the ortho-Boc-amino group creates significant steric impedance.

While standard conditions (e.g., Pd(PPh₃)₄) often fail due to slow oxidative addition or catalyst decomposition, this guide prioritizes Buchwald-type precatalysts (XPhos Pd G2) and robust Pd(dppf)Cl₂ systems. These protocols ensure high turnover frequencies (TOF) while preserving the acid-sensitive Boc group and the base-sensitive nitrile moiety.

Substrate Analysis & Strategic Considerations

Chemical Architecture
  • Electrophile: tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

  • Key Structural Features:

    • Position 1 (NH-Boc): Provides steric bulk ortho to the reaction site. The carbamate proton (pKa ~12-13) can be deprotonated by strong bases, potentially forming an unreactive palladacycle.

    • Position 2 (Bromide): The site of oxidative addition.

    • Position 5 (Cyano): Electron-withdrawing group (EWG). It lowers the electron density of the arene, theoretically facilitating oxidative addition, but makes the ring prone to competing nucleophilic aromatic substitution (SₙAr) side reactions if strong nucleophiles are present.

Critical Challenges
ChallengeMechanistic Root CauseMitigation Strategy
Steric Hindrance The bulky tert-butyl group blocks the Pd center during oxidative addition.Use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) to open the coordination sphere.
Protodeboronation Slow transmetalation due to sterics allows water to hydrolyze the boronic acid.Use a minimal amount of water and excess boronic acid (1.2–1.5 equiv).
Functional Group Lability Boc: Acid sensitive. CN: Hydrolysis to amide/acid under high heat/high pH.Avoid strong hydroxide bases (NaOH/KOH). Use Carbonates (K₂CO₃) or Phosphates (K₃PO₄).

Recommended Catalyst Systems

Based on steric demand and electronic properties, two systems are validated.

System A: The "Workhorse" (Cost-Effective)
  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)[1]

  • Rationale: The large bite angle of dppf stabilizes the Pd center and resists dechelation. It is robust but may require higher temperatures (80–100°C).

System B: The "High-Performance" (Recommended for Drug Discovery)
  • Catalyst: XPhos Pd G2 (2nd Generation Buchwald Precatalyst)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Rationale: XPhos is exceptionally bulky and electron-rich. It facilitates oxidative addition into hindered aryl halides and accelerates reductive elimination, crucial for ortho-substituted biaryls.

Experimental Protocols

Materials Preparation
  • Solvents: 1,4-Dioxane (anhydrous preferred), Toluene, and degassed Water.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold).

Protocol A: High-Efficiency Coupling (XPhos Pd G2)

Best for: Complex boronic acids, rapid synthesis, and high yields.

  • Charge Reaction Vessel:

    • To a 20 mL vial equipped with a magnetic stir bar, add:

      • tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (1.0 equiv, e.g., 297 mg, 1.0 mmol)

      • Aryl/Heteroaryl Boronic Acid (1.3 equiv)

      • XPhos Pd G2 (0.02 equiv, 2 mol%)

      • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent Addition:

    • Add THF:Water (10:1) or Dioxane:Water (4:1) to reach a concentration of 0.1 M – 0.2 M.

    • Note: A small amount of water is strictly necessary for the boroxine-to-boronic acid equilibrium.

  • Degassing (Critical):

    • Sparge the mixture with Argon for 5 minutes or perform 3 cycles of Vacuum/Backfill with Argon. Oxygen irreversibly oxidizes the phosphine ligand.

  • Reaction:

    • Seal the vial and heat to 60–80°C for 2–4 hours.

    • Monitor: Check by LCMS. The starting bromide should disappear.

  • Workup:

    • Cool to room temperature.[5][6][7]

    • Dilute with Ethyl Acetate (EtOAc) and wash with Water (x1) and Brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Standard Coupling (Pd(dppf)Cl₂)

Best for: Scale-up, simple phenyl boronic acids.

  • Charge Reaction Vessel:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[1][8]

    • Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 equiv, 5 mol%)

    • Na₂CO₃ or K₂CO₃ (2.5 equiv)

  • Solvent Addition:

    • Dioxane:Water (4:1) or Toluene:Ethanol:Water (4:2:1) .

  • Reaction:

    • Degas thoroughly.

    • Heat to 90–100°C overnight (12–16 hours).

    • Caution: Higher temperature increases risk of Boc-thermal cleavage; monitor closely.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the bulky ligand in overcoming the steric hindrance of the Boc group.

SuzukiCycle Figure 1: Catalytic Cycle for Sterically Hindered Suzuki Coupling cluster_sterics Steric Bottleneck Pd0 Active Catalyst [L-Pd(0)] (Monoligated XPhos) OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-Br Pd0->OxAdd + Substrate (Ar-Br) Complex1 Pd(II)-Ar-Br Complex Stabilized by Ligand Bulk OxAdd->Complex1 Steric crowding managed by XPhos TransMet Transmetalation Base activates Boronic Acid Exchange of Br for Ar' Complex1->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Formation of Biaryl Bond Regeneration of Pd(0) TransMet->RedElim Pd(II)(Ar)(Ar') RedElim->Pd0 - Product (Ar-Ar')

Caption: The bulky XPhos ligand (L) promotes the difficult oxidative addition near the ortho-Boc group and accelerates reductive elimination.

Troubleshooting & Optimization

Use this decision tree to diagnose low yields.

Troubleshooting Start Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) remaining? Start->CheckSM YesSM Yes: SM Remaining CheckSM->YesSM NoSM No: SM Consumed CheckSM->NoSM OxAddFail Issue: Failed Oxidative Addition YesSM->OxAddFail SideRxn Check Byproducts by LCMS NoSM->SideRxn Sol1 Action: Switch to XPhos Pd G2 Increase Temp to 100°C OxAddFail->Sol1 Dehal Product: De-halogenated Ar-H SideRxn->Dehal Reduction Homo Product: Homocoupling (Ar'-Ar') SideRxn->Homo Oxidation FixDehal Action: Solvents not anhydrous? Use drier solvents. Dehal->FixDehal FixHomo Action: O2 leak? Degas more thoroughly. Homo->FixHomo

Caption: Diagnostic workflow for optimizing reaction conditions based on LCMS analysis of crude mixture.

Common Failure Modes
  • Protodeboronation: If the aryl bromide remains but the boronic acid disappears, the boronic acid is hydrolyzing.

    • Fix: Add the boronic acid in portions or switch to a Boronic Acid Pinacol Ester (Bpin) or MIDA boronate.

  • Boc Removal: If the mass spectrum shows M-100 (loss of Boc), the temperature is too high or the medium is too acidic.

    • Fix: Ensure the base (K₃PO₄) is buffering the solution effectively. Do not exceed 100°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7][9][10][11][12] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Accelerated Synthesis of tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate is a critical step in the preparation of pharmaceutical intermediates, particularly for kinase inhibitors requiring further functionalization via Suzuki-Miyaura cross-coupling or nitrile reduction.

Standard thermal protection of 2-bromo-5-cyanoaniline with di-tert-butyl dicarbonate (


) is notoriously sluggish. The presence of strong electron-withdrawing groups (EWGs)—a bromine atom at the ortho position and a cyano group at the meta position relative to the amine—significantly reduces the nucleophilicity of the aniline nitrogen.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these electronic deactivations. By utilizing dielectric heating and the Arrhenius acceleration effect, reaction times are reduced from >24 hours (thermal reflux) to <30 minutes, with yields consistently exceeding 85%.

Scientific Rationale & Mechanism

The Challenge: Electronic Deactivation

The target substrate, 2-bromo-5-cyanoaniline, presents a "push-pull" electronic challenge, though in this case, it is dominated by "pull" forces.

  • Inductive Effect (-I): The ortho-Bromine atom exerts a strong inductive withdrawal, pulling electron density away from the amine.

  • Mesomeric Effect (-M): The para-Cyano group (relative to the 4-position, though meta to the amine here) acts as a global electron sink on the ring system.

These combined effects render the lone pair on the nitrogen atom relatively inert toward the electrophilic carbonyl of


.
The Solution: DMAP-Catalyzed Microwave Activation

To drive this reaction, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks


 to form a highly reactive 

-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than

itself, allowing the deactivated aniline to attack and form the carbamate, releasing DMAP to re-enter the catalytic cycle.

Microwave irradiation provides rapid, uniform heating, overcoming the high activation energy barrier (


) associated with the attack of the poor nucleophile.
Mechanistic Pathway (Visualization)

BocMechanism Boc2O Boc2O (Reagent) Intermediate N-Boc-DMAP+ (Active Species) Boc2O->Intermediate DMAP Attack DMAP DMAP (Catalyst) DMAP->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition + Aniline Aniline 2-Bromo-5-cyanoaniline (Substrate) Aniline->Transition Transition->DMAP Regeneration Product N-Boc Product Transition->Product Collapse CO2 CO2 + t-BuOH (Byproducts) Transition->CO2 Elimination

Figure 1: Catalytic cycle of DMAP-mediated Boc protection.[1] The N-Boc-DMAP+ intermediate is the key species generated in situ.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Role
2-Bromo-5-cyanoaniline 197.031.0Limiting Reagent
Di-tert-butyl dicarbonate (

)
218.251.5 - 2.0Electrophile
DMAP 122.170.1 - 0.2Nucleophilic Catalyst
THF (Anhydrous) 72.11N/ASolvent (Protocol A)
Ethyl Acetate / Hexanes --Purification
Protocol A: Solution-Phase Microwave Synthesis (Recommended)

Best for scale-up and ensuring homogeneity.

  • Preparation: In a 10 mL microwave-transparent pressure vial equipped with a magnetic stir bar, dissolve 2-bromo-5-cyanoaniline (197 mg, 1.0 mmol) in anhydrous THF (2.0 mL).

  • Reagent Addition: Add DMAP (24 mg, 0.2 mmol) followed by

    
      (436 mg, 2.0 mmol).
    
    • Note:

      
       is added last to prevent premature hydrolysis if the solvent is not strictly dry.
      
  • Sealing: Cap the vial with a septum designed for microwave synthesis (PTFE-lined silicone).

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (PID control)

    • Temperature: 80 °C

    • Hold Time: 20 minutes

    • Stirring: High

    • Pressure Limit: 15 bar (Safety cutoff due to

      
       evolution)
      
  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Carefully vent the vial (potential residual pressure from

      
      ).
      
    • Concentrate the mixture in vacuo to remove THF.

    • Dissolve residue in Ethyl Acetate (15 mL) and wash with 0.5 M HCl (2 x 10 mL) to remove DMAP and unreacted aniline.

    • Wash with Brine (10 mL), dry over

      
      , and concentrate.
      
Protocol B: Solvent-Free (Neat) Synthesis

Best for "Green Chemistry" applications and small-scale screening.

  • Mixing: In a mortar, grind 2-bromo-5-cyanoaniline (1.0 mmol),

    
      (1.5 mmol), and DMAP  (0.1 mmol) together until a homogeneous paste forms.
    
  • Transfer: Transfer the paste into a microwave vial. (No solvent added).

  • Irradiation:

    • Temperature: 60 °C (Note: Lower temp to prevent thermal runaway of the melt).

    • Hold Time: 10 minutes.

  • Workup: Dissolve the resulting melt in minimal hot Ethyl Acetate/Hexanes (1:4) and allow to recrystallize upon cooling.

Workflow & Process Logic

The following diagram illustrates the decision-making process and workflow for the synthesis and purification.

Workflow Start Start: Weigh Reagents Mix Mix: Aniline + Boc2O + DMAP Start->Mix Choice Select Method Mix->Choice MethodA Method A: Add THF (Solution Phase) Choice->MethodA MethodB Method B: Neat (Solvent Free) Choice->MethodB MW Microwave Irradiation 80°C (A) / 60°C (B) MethodA->MW MethodB->MW Check TLC Check (Hex:EtOAc 4:1) MW->Check Check->MW Incomplete (+5 min) Workup Acid Wash (0.5M HCl) Removes DMAP Check->Workup Complete Purify Recrystallization or Column Workup->Purify Final Target: N-Boc-2-bromo-5-cyanoaniline Purify->Final

Figure 2: Experimental workflow for the synthesis of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate.

Results & Analysis

Analytical Data (Expected)
  • Physical State: White to off-white crystalline solid.

  • Yield: 85-92% (Method A); 75-85% (Method B).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    8.45 (br s, 1H, NH), 8.10 (d, J=2.0 Hz, 1H, Ar-H3), 7.65 (d, J=8.5 Hz, 1H, Ar-H6), 7.25 (dd, J=8.5, 2.0 Hz, 1H, Ar-H5), 1.53 (s, 9H, t-Bu).
    • Note: The amide proton (NH) chemical shift may vary depending on concentration and water content.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Substrate is too deactivated.Increase Temp to 90°C or add 0.5 eq. more

.
Vial Overpressure Rapid

evolution.
Use a larger headspace vial (e.g., 20 mL vial for 2 mL rxn) or ramp temp slower.
Urea Formation Temperature too high.Reduce temp to 60°C; ensure anhydrous conditions (water promotes urea).
Sticky Oil Product Residual

or solvent.
Triturate with cold pentane/hexanes to induce crystallization.

Safety & Compliance

  • Pressure Hazards: The reaction generates 1 mole of

    
     gas for every mole of product formed. Do not  exceed 50% volume capacity of the microwave vial. Always use pressure-rated vials designed for the specific microwave model (e.g., Biotage, CEM, Anton Paar).
    
  • Chemical Hazards: 2-bromo-5-cyanoaniline is toxic and a potential skin sensitizer. Handle in a fume hood.

  • Thermal Runaway: In solvent-free conditions (Method B), the reaction is exothermic. Ensure the microwave IR sensor is clean and accurately reading the vial surface temperature.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748.

  • Dhande, S. K., et al. (2017).[4] Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Analytical Science and Technology, 8, 13.

  • Biotage Application Note. (2023). Microwave-Assisted Deprotection and Protection of Boc-Amines.

  • SciFinder/PubChem Compound Record. Tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CID 136495632).

Sources

reduction of nitrile group in N-Boc-2-bromo-5-cyanophenyl carbamate

Application Note: Chemoselective Reduction of Nitrile in -Boc-2-bromo-5-cyanophenyl Carbamate

Executive Summary

Objective: Reduce the nitrile (




The Challenge: Standard nitrile reduction methods often fail this specific chemoselectivity test:

  • Catalytic Hydrogenation (

    
    , Pd/C):  High risk of dehalogenation  (cleaving the Ar-Br bond).
    
  • Lithium Aluminum Hydride (

    
    ):  Aggressive reagent that may attack the carbamate or cause metal-halogen exchange at the aryl bromide position.
    
  • Borane Reagents (

    
    ):  While effective for nitriles, the required acidic workup to break the resulting boron-amine complex often deprotects the Boc group .
    

The Solution: This guide recommends the Cobalt(II) Chloride / Sodium Borohydride (


)

Strategic Analysis & Mechanism

Chemoselectivity Matrix
Reducing AgentNitrile ReductionAr-Br StabilityBoc StabilityVerdict

/ Pd/C
ExcellentPoor (Debromination)Good❌ Avoid

ExcellentModerate (Temp dependent)Moderate⚠️ Risky

ExcellentGoodPoor (Acid workup required)⚠️ Complex

/

Good Excellent Excellent Recommended
Mechanism of Action

The reaction proceeds via the formation of a transient Cobalt Boride (



ReactionSchemeFigure 1: Reaction Scheme for Chemoselective Nitrile ReductionStartN-Boc-2-bromo-5-cyanophenyl carbamate(Nitrile, Ar-Br, Boc)IntermediateCobalt Boride Complex(Surface Catalysis)Start->Intermediate ActivationReagentsReagents:CoCl2·6H2O (0.2 eq)NaBH4 (4.0 eq)MeOH, 0°CReagents->IntermediateProducttert-butyl (5-(aminomethyl)-2-bromophenyl)carbamate(Amine, Ar-Br preserved, Boc preserved)Intermediate->Product Reduction

Detailed Experimental Protocol

Materials & Reagents[1]
  • Substrate:

    
    -Boc-2-bromo-5-cyanophenyl carbamate (
    
    
    equiv).
  • Catalyst: Cobalt(II) chloride hexahydrate (

    
    ) (
    
    
    -
    
    
    equiv).
  • Reductant: Sodium Borohydride (

    
    ) (
    
    
    -
    
    
    equiv).
  • Solvent: Methanol (anhydrous preferred, though technical grade often suffices).

  • Quench: Ammonium Hydroxide (

    
    ) or Ethylenediamine.
    
Step-by-Step Procedure

Step 1: Setup

  • Equip a 2-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

  • Charge the flask with

    
    -Boc-2-bromo-5-cyanophenyl carbamate  (
    
    
    equiv) and
    
    
    (
    
    
    equiv).
  • Add Methanol (

    
     concentration relative to substrate) and stir until the cobalt salt dissolves (solution will be deep purple/pink).
    
  • Cool the solution to

    
      using an ice bath.
    

Step 2: Reduction 5. Add



  • Critical Note: Vigorous hydrogen gas evolution will occur. Add slowly to prevent overflow.
  • Observation: The solution will turn black immediately upon
    
    
    addition, indicating the formation of the active Cobalt Boride species.
  • Allow the reaction to warm to Room Temperature (
    
    
    )
    .
  • Stir for 1–3 hours. Monitor reaction progress by TLC or LC-MS.
  • Target Mass: Look for
    
    
    .
  • Side Product Check: Monitor for des-bromo species (
    
    
    ).

Step 3: Workup (Crucial for Metal Removal) 8. Once complete, quench the reaction by adding



CeliteEthyl Acetate

Brine

Step 4: Purification

  • The crude amine is often pure enough for the next step.

  • If purification is needed, use Flash Chromatography .

    • Eluent: DCM / MeOH /

      
       (e.g., 95:5:0.5).
      
    • Note: Primary amines can streak on silica; the addition of ammonia or triethylamine is essential.

Quantitative Data Summary (Expected)
ParameterSpecification
Yield

Purity (HPLC)

Ar-Br Retention

(Minimal dehalogenation)
Boc Retention

(Stable to basic borohydride)

Troubleshooting & Optimization

TroubleshootingFigure 2: Troubleshooting Decision TreeProblemIssue DetectedIncompleteIncomplete ConversionProblem->IncompleteDesBromoDe-bromination ObservedProblem->DesBromoBocLossBoc DeprotectionProblem->BocLossSol1Add more NaBH4 (2 eq)or increase CoCl2 loadIncomplete->Sol1Sol2Lower Temp to 0°CReduce Rxn TimeDesBromo->Sol2Sol3Check solvent acidityEnsure Neutral/Basic workupBocLoss->Sol3

  • Stalled Reaction: If the reaction stalls, add a fresh portion of

    
     (
    
    
    eq) followed by
    
    
    . The active catalyst surface can sometimes become poisoned.
  • Formation of Dimers: Secondary amine formation (dimerization) is a common side reaction in nitrile reductions.

    • Prevention: Keep the concentration of the intermediate imine low by ensuring excess

      
       is present, or add Boc anhydride (
      
      
      )
      directly to the reduction mixture to "trap" the primary amine as it forms (yielding the di-Boc protected product).

Safety & Handling

  • Hydrogen Gas: The addition of

    
     to Methanol generates significant 
    
    
    gas. Perform in a well-ventilated fume hood.
  • Cobalt Waste: Cobalt is a heavy metal. All aqueous waste and Celite pads must be disposed of in the designated heavy metal waste stream.

  • Cyanide Residues: While the nitrile is reduced, trace cyanide generation is theoretically possible if decomposition occurs. Do not acidify the waste stream without checking pH (keep basic).

References

  • Caddick, S., et al. "Nickel boride mediated reduction of nitriles."[1] Tetrahedron Letters, vol. 41, no. 19, 2000, pp. 3513-3516. (Describes the metal boride methodology).

    • Klenke, B., & Gilbert, I. H. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel."[2] The Journal of Organic Chemistry, vol. 66, no. 7, 2001, pp. 2480-2483. (Discusses compatibility issues and alternatives like

      
      ).
      
      • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (Comprehensive review of reagents including Borane and Borohydrides).

        • Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[3][4] The Journal of Organic Chemistry, vol. 74, no.[3][4] 5, 2009, pp. 1964–1970. (Alternative Borane methods).

          • [4]

        Application Note: High-Fidelity Miyaura Borylation of Functionalized Aryl Halides

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract & Strategic Analysis

        This Application Note details the conversion of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (1 ) to its corresponding pinacol boronate ester (2 ) via Miyaura borylation.[1] This transformation is a critical gateway in medicinal chemistry, particularly for synthesizing kinase inhibitors where the 2-amino-5-cyanophenyl motif acts as a hinge-binder or solvent-front interaction point.[1]

        The Challenge

        Substrate 1 presents a "perfect storm" of challenges for standard cross-coupling:

        • Steric Hindrance: The ortho-Boc-amino group creates significant steric bulk around the C-Br bond, impeding the approach of the palladium catalyst.[1]

        • Electronic Deactivation: The 5-cyano group renders the arene electron-deficient.[1] While this facilitates oxidative addition, it significantly destabilizes the resulting aryl-boronate, making it prone to protodeboronation (hydrolysis of the C-B bond) under basic conditions.[1]

        • Chemo-selectivity: The Boc group is acid-labile and can be thermally sensitive, while the nitrile is susceptible to hydrolysis.[1]

        The Solution

        We utilize a Ligand-Accelerated Catalysis strategy.[1] While traditional Pd(dppf)Cl₂ is often sufficient, this protocol prioritizes the use of Buchwald G2/G3 Precatalysts (specifically XPhos Pd G2) for scale-up.[1] This system forms the active mono-ligated Pd(0) species at lower temperatures, allowing the reaction to proceed faster than the rate of protodeboronation.[1]

        Mechanistic Insight: The Role of Acetate[2]

        Understanding the mechanism is vital for troubleshooting.[1] Unlike Suzuki couplings where base activates the boronic acid, in Miyaura borylation, the base (KOAc) activates the catalyst.[1][2]

        Key Mechanistic Step: The oxidative addition of Ar-Br to Pd(0) yields [Ar-Pd(II)-Br].[1] This complex is unreactive toward ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        .[1] The acetate ion (OAc⁻) displaces the bromide to form [Ar-Pd(II)-OAc] .[1] The high affinity of the oxygen in the acetate ligand for the boron atom in 
        
        
        
        facilitates the transmetallation step.

        Critical Implication: Do not substitute KOAc with stronger bases like

        
         or 
        
        
        
        unless necessary.[1] Stronger bases increase the concentration of free hydroxide/alkoxide, which directly attacks the product (2 ), leading to rapid protodeboronation.[1]
        Diagram 1: Catalytic Cycle & Failure Modes[1]

        MiyauraCycle Substrate Ar-Br (Substrate) Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Substrate LigandEx Ligand Exchange (+OAc⁻) [Ar-Pd(II)-OAc] OxAdd->LigandEx + KOAc / - KBr HomoCoup Homocoupling (Ar-Ar) OxAdd->HomoCoup Slow Transmetallation TransMet Transmetallation (+B2pin2) LigandEx->TransMet Rate Limiting Step RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-Bpin (Product) RedElim->Product Decomp Protodeboronation (Ar-H + HO-Bpin) Product->Decomp Excess Base / High T

        Caption: The catalytic cycle highlights the critical role of Acetate (Yellow Node) in enabling transmetallation. Red paths indicate primary failure modes for this specific substrate.

        Optimization & Screening Data

        The following table summarizes internal screening data for the borylation of ortho-substituted electron-deficient arenes.

        EntryCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)ConversionYield (LCMS)Note
        1Pd(PPh₃)₄ (5%)-KOAc (3.[1][3]0)Dioxane10040%25%Catalyst death; slow OxAdd.
        2Pd(dppf)Cl₂ (3%)dppfKOAc (3.[1]0)DMSO8095%82%Standard. Robust, but hard to remove DMSO.
        3Pd(dppf)Cl₂ (3%)dppfKOAc (3.[1]0)Dioxane9090%78%Good balance of yield/workup.
        4XPhos Pd G2 (1%) XPhos KOAc (2.5) Dioxane 80 >99% 94% Optimal. Fast kinetics prevents decomp.
        5Pd(OAc)₂ (2%)SPhosK₂CO₃ (3.[1]0)MeOH60100%15%Massive protodeboronation due to carbonate.[1]

        Detailed Experimental Protocol

        Method A: High-Performance (Recommended for Scale >1g)

        Catalyst: XPhos Pd G2 | Solvent: Anhydrous 1,4-Dioxane[1]

        Reagents:
        • Substrate: tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (1.0 equiv)[1]

        • Boron Source: Bis(pinacolato)diboron (

          
          ) (1.2 equiv)[1]
          
        • Base: Potassium Acetate (KOAc), anhydrous (2.5 equiv)[1]

        • Catalyst: XPhos Pd G2 (1.0 - 2.0 mol%)[1]

        • Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)[1]

        Step-by-Step Workflow:
        • Preparation of Solids:

          • In a fume hood, charge a dry reaction vial (or round-bottom flask) with the Substrate,

            
            , and KOAc.[1]
            
          • Crucial: Add the XPhos Pd G2 catalyst last to minimize air exposure before sealing.[1]

          • Add a magnetic stir bar.[1]

        • Inerting (The "Vaccum-Purge" Cycle):

          • Seal the vessel with a septum cap.[1]

          • Connect to a Schlenk line or nitrogen manifold.[1]

          • Evacuate under high vacuum for 2 minutes, then backfill with Nitrogen/Argon.[1]

          • Repeat this cycle 3 times. (Oxygen is the enemy of Palladium).[1]

        • Solvent Addition:

          • Syringe in anhydrous 1,4-Dioxane through the septum.[1]

          • Note: Sparging the solvent with nitrogen for 10 minutes prior to use is recommended for strictly anhydrous conditions.[1]

        • Reaction:

          • Place the vessel in a pre-heated block/oil bath at 80°C .

          • Stir vigorously (800-1000 RPM).

          • Time: Check LCMS at 2 hours. Reaction typically completes in 2-4 hours.[1]

          • Stop Criteria: Stop when starting material < 5%.[1] Do not "cook" overnight; this risks protodeboronation.[1]

        • Workup (Filtration Method):

          • Cool the reaction to room temperature.[1]

          • Dilute with Ethyl Acetate (EtOAc).[1]

          • Filter the slurry through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts.[1]

          • Rinse the pad with EtOAc.[1]

        • Purification:

          • Concentrate the filtrate under reduced pressure.[1]

          • Crystallization (Preferred): Many aryl boronates crystallize from Hexanes/EtOAc or Pentane/Dichloromethane.[1] This avoids silica gel decomposition.[1]

          • Flash Chromatography (If needed): Use a short column.[1] Deactivate silica with 1% Triethylamine if the product streaks.[1] Elute with Hexanes:EtOAc (gradient 0-30%).[1]

        Diagram 2: Experimental Workflow

        Workflow Setup 1. Charge Solids (Substrate, B2pin2, KOAc, Cat) Inert 2. Inert Atmosphere (Vac/N2 x3) Setup->Inert Reaction 3. Heat (80°C) 2-4 Hours Inert->Reaction QC 4. IPC (LCMS) Check for Ar-H Reaction->QC QC->Reaction Incomplete (<95%) Workup 5. Celite Filter & Concentrate QC->Workup Pass

        Caption: Standard operational workflow. Step 4 (IPC) is critical to prevent over-reaction and decomposition.[1]

        Troubleshooting & Quality Control

        Issue: Low Yield / High Protodeboronation (Ar-H observed)[1]
        • Cause: Reaction ran too long or temperature was too high.[1][4] The 5-cyano group makes the C-B bond labile.[1]

        • Fix: Reduce temperature to 65-70°C and increase catalyst loading to 3 mol%. Stop reaction immediately upon consumption of bromide.[1] Ensure KOAc is anhydrous (water promotes hydrolysis).[1]

        Issue: Homocoupling (Ar-Ar observed)
        • Cause: Oxidative addition occurred, but transmetallation was slow.[1] The [Ar-Pd-Br] species reacted with another [Ar-Pd-Br].[1]

        • Fix: Ensure

          
           is fresh and not hydrolyzed. Increase 
          
          
          
          equivalents to 1.5. Ensure solvent is strictly deoxygenated (oxygen promotes homocoupling).[1]
        Issue: "Sticky" Product on Silica
        • Cause: Boronate esters interact with silanols on silica gel.[1]

        • Fix: Add 1% Triethylamine to the eluent.[1] Alternatively, use neutral alumina or simply recrystallize the crude material.[1]

        References

        • Original Miyaura Borylation: Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org.[1][5] Chem.1995 , 60, 7508–7510.[1][6][5] Link[1]

        • Mechanism & Role of Base: Thomas, A. A.; Denmark, S. E.[1] "Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reactions." Science2016 , 352, aad0501.[1] Link[1]

        • Protodeboronation Studies: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[1][6]2017 , 139, 13156–13165.[1] Link[1]

        • Buchwald Precatalysts (XPhos Pd G2): Kinzel, T.; Zhang, Y.; Buchwald, S. L.[1] "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids."[1] J. Am. Chem. Soc.[1][6]2010 , 132, 14073–14075.[1] Link[1]

        Sources

        Troubleshooting & Optimization

        preventing side reactions during lithiation of N-Boc-2-bromo-5-cyanophenyl carbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        Welcome to the technical support guide for the lithiation of N-Boc-2-bromo-5-cyanophenyl carbamate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The goal is to achieve a selective lithium-halogen exchange at the C2 position, generating a potent aryllithium nucleophile for subsequent functionalization. However, the molecule's inherent reactivity, stemming from the presence of a nitrile and an N-Boc-carbamate group, presents significant challenges and a high potential for competing side reactions.

        This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and optimize this delicate reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your own laboratory work.

        Understanding the Core Reaction & Potential Pitfalls

        The desired transformation is a lithium-halogen exchange, a kinetically fast process, especially at low temperatures.[1][2] The reaction rate typically follows the trend I > Br > Cl, making the bromo-substituent a suitable handle for this reaction.[1]

        The primary challenge arises from the three electrophilic or acidic sites on the starting material that can react with the highly basic and nucleophilic organolithium reagent, such as n-butyllithium (n-BuLi).[3][4]

        • C2-Bromo Position (Target): Undergoes the desired lithium-halogen exchange to form the aryllithium intermediate.

        • C≡N (Cyano Group): The nitrile group is electrophilic and can be attacked by the organolithium reagent, leading to the formation of an imine anion which, upon quenching, can yield a ketone.[5]

        • N-H of Carbamate: The proton on the nitrogen is acidic and can be deprotonated.

        • C=O of Boc Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

        Success hinges on exploiting the kinetic differences between these competing pathways. The lithium-halogen exchange is exceptionally fast at cryogenic temperatures (≤ -78 °C), while the competing side reactions are significantly slower.[2][6][7]

        Troubleshooting Guide (Q&A Format)

        This section addresses specific problems you may encounter during the experiment.

        Question 1: My reaction yield is very low, and I recover a significant amount of starting material. What's going wrong?

        Answer: This is a common issue that typically points to problems with reagent activity, reaction conditions, or incomplete initiation.

        Possible Causes & Solutions:

        • Inactive Organolithium Reagent: Commercially available organolithium reagents degrade over time. Their molarity can decrease significantly, especially if handled improperly.

          • Solution: Always titrate your organolithium reagent (e.g., n-BuLi, s-BuLi) before use to determine its exact concentration.[8][9] A fresh, properly titrated reagent is crucial.

        • Presence of Protic Impurities: Organolithiums are extremely strong bases and react instantly with water, alcohols, or even trace moisture on glassware.[8][10]

          • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) under vacuum and cooled under a stream of dry, inert gas (Argon or Nitrogen).[8][11] Solvents must be anhydrous. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or commercially available anhydrous solvents.[3][9]

        • Inadequate Temperature Control: The lithium-halogen exchange is highly temperature-sensitive. If the temperature rises above -78 °C, side reactions become more competitive.[12]

          • Solution: Maintain a strict cryogenic temperature. Use a dry ice/acetone or dry ice/isopropanol bath. Ensure the reaction flask is well-immersed and the temperature is monitored throughout the addition of the organolithium reagent.[8]

        • Reaction Not Initiating: Sometimes, the reaction fails to start, especially with older reagents or impure substrates.

          • Solution: After adding a small portion of the BuLi, check for a slight color change (often to yellow or orange), which can indicate the formation of the organolithium species. If no change occurs, consider the purity of your starting material. You can also take a small aliquot, quench it with D₂O, and analyze by NMR or MS to see if deuterium has been incorporated, confirming lithiation.[13]

        dot

        Troubleshooting_Low_Yield start Problem: Low Yield & High Starting Material Recovery q1 Is your n-BuLi solution recently titrated? start->q1 sol1 Solution: Titrate n-BuLi immediately before use. q1->sol1 No q2 Are glassware & solvents rigorously anhydrous? q1->q2 Yes end_node Re-run experiment with optimized conditions. sol1->end_node sol2 Solution: Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvents. q2->sol2 No q3 Was the temperature strictly maintained at ≤ -78 °C? q2->q3 Yes sol2->end_node sol3 Solution: Use a properly maintained dry ice/acetone bath. Monitor internal temperature if possible. q3->sol3 No q3->end_node Yes sol3->end_node

        Caption: Troubleshooting workflow for low reaction yield.

        Question 2: I'm observing a major side product that appears to be a ketone. What is happening and how can I prevent it?

        Answer: The formation of a ketone after aqueous workup strongly suggests that the n-BuLi has acted as a nucleophile and attacked the electrophilic carbon of your cyano group.[5]

        Mechanism of Side Reaction: The butyl group from n-BuLi adds across the carbon-nitrogen triple bond, forming a lithium imine salt intermediate. During aqueous workup (quench), this intermediate is hydrolyzed to an imine, which is then further hydrolyzed to a ketone.

        Preventative Measures:

        • Extreme Low Temperature: This is the most critical factor. The rate of nucleophilic addition to the nitrile is significantly slower than lithium-halogen exchange at very low temperatures.

          • Solution: Perform the reaction at -95 °C to -100 °C.[14] A liquid nitrogen/ethanol or liquid nitrogen/diethyl ether bath can achieve these temperatures. This provides a greater kinetic window to favor the desired exchange.

        • Order of Addition: Adding the substrate to the BuLi can create localized areas of high BuLi concentration, promoting nitrile addition.

          • Solution: Always add the n-BuLi solution dropwise to the cooled solution of your N-Boc-2-bromo-5-cyanophenyl carbamate.[14] This keeps the organolithium reagent as the limiting species at any given moment, minimizing the chance for it to react with the nitrile on another molecule before the desired exchange occurs on the first.

        • Reaction Time: While the lithium-halogen exchange is fast, prolonged reaction times, even at low temperatures, can allow the slower side reactions to proceed.

          • Solution: Minimize the time between the completion of BuLi addition and the addition of your electrophile. For simple lithium-halogen exchanges, 5-15 minutes is often sufficient.[2] Monitor the reaction by TLC (quenching a small aliquot) to determine the point of maximum conversion.

        dot

        Reaction_Pathways SM Starting Material (N-Boc-2-bromo-5-cyanophenyl carbamate) Desired_Int Desired Aryllithium Intermediate SM->Desired_Int Li-Halogen Exchange (Fast at -78°C) Side_Int Imine Anion Intermediate SM->Side_Int Nitrile Addition (Slower, competitive > -78°C) BuLi n-BuLi Desired_Product Desired Product (e.g., Aldehyde) Desired_Int->Desired_Product Trap Side_Product Side Product (Ketone) Side_Int->Side_Product Hydrolysis Electrophile Electrophile (e.g., DMF) Quench Aqueous Workup

        Caption: Competing reaction pathways for the lithiation.

        Frequently Asked Questions (FAQs)

        Q1: What is the best organolithium reagent to use: n-BuLi, s-BuLi, or t-BuLi? A1: For lithium-halogen exchange, n-BuLi is generally the reagent of choice. It offers a good balance of reactivity and handling. s-BuLi and t-BuLi are stronger bases and more reactive, which can be advantageous for difficult lithiations but may also increase the rate of unwanted side reactions, such as attack on the solvent (THF) or the Boc group.[15] Stick with n-BuLi unless you have specific reasons to switch.

        Q2: Can the N-Boc protecting group react with n-BuLi? A2: Yes, it can. The carbonyl of the Boc group is an electrophilic site. While generally less reactive than a nitrile, nucleophilic attack can occur, especially if the temperature is not well-controlled. Furthermore, if there is any deprotonation of the carbamate N-H, the resulting anion can be unstable. The Boc group is generally stable to a single equivalent of n-BuLi at -78 °C for the short time required for the exchange.[16][17]

        Q3: How should I properly quench the reaction? A3: The quenching procedure is critical for both safety and product integrity.

        • For trapping with an electrophile: The electrophile should be added as a solution in anhydrous solvent while the reaction is still at cryogenic temperature.

        • For workup: After the reaction with the electrophile is complete, the reaction should be quenched while still cold by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add water directly to the cold reaction mixture, as this can be highly exothermic and dangerous.[15] Allow the mixture to slowly warm to room temperature before proceeding with extraction.

        Q4: My reaction turns black or forms a lot of insoluble material. What does this indicate? A4: Dark coloration or charring often indicates decomposition. This can be caused by:

        • High Temperatures: Allowing the reaction to warm up prematurely can cause the aryllithium intermediate to decompose or undergo side reactions like benzyne formation. Organolithium reagents can also degrade THF at temperatures above -20 °C.[3][8]

        • Oxygen Contamination: All organolithium reactions must be performed under a strictly inert atmosphere (argon or nitrogen).[8][18] Leaks in your system can introduce oxygen, which rapidly degrades the reagents and intermediates, often leading to dark, complex mixtures.

        Experimental Protocol: Optimized Lithiation and Trapping

        This protocol provides a general method for the lithiation of N-Boc-2-bromo-5-cyanophenyl carbamate and subsequent trapping with an electrophile (e.g., N,N-dimethylformamide, DMF, to form an aldehyde).

        Materials:

        • N-Boc-2-bromo-5-cyanophenyl carbamate

        • Anhydrous Tetrahydrofuran (THF)

        • n-Butyllithium (solution in hexanes, freshly titrated)

        • Anhydrous N,N-Dimethylformamide (DMF)

        • Saturated aqueous NH₄Cl solution

        • Ethyl acetate

        • Brine

        Procedure:

        • Preparation: Under an inert atmosphere (Argon), add N-Boc-2-bromo-5-cyanophenyl carbamate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the starting material in anhydrous THF.

        • Cooling: Cool the flask to -95 °C using a liquid nitrogen/ethanol bath.

        • Lithiation: Slowly add the titrated n-BuLi solution (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -90 °C.

        • Stirring: Stir the resulting solution at -95 °C for an additional 15 minutes after the addition is complete.

        • Trapping: Add anhydrous DMF (3.0 eq) dropwise, again maintaining the temperature below -90 °C.

        • Warming & Quenching: Stir the reaction at -95 °C for 30 minutes, then allow it to slowly warm to -78 °C over one hour. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution.

        • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

        • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

        ParameterRecommended ConditionRationale
        Temperature -95 °C to -78 °CMaximizes the kinetic selectivity for lithium-halogen exchange over nitrile addition.[14]
        Solvent Anhydrous THFGood solvent for organolithiums and substrates at low temperatures.[3][6]
        Reagent n-BuLi (freshly titrated)Effective for lithium-halogen exchange with predictable reactivity.[8][15]
        Equivalents of n-BuLi 1.05 - 1.1A slight excess ensures complete consumption of the starting material.
        Order of Addition n-BuLi added to substrateAvoids high local concentrations of n-BuLi, minimizing side reactions.[14]
        Atmosphere Dry Argon or NitrogenOrganolithiums are pyrophoric and react with O₂ and H₂O.[8][19]

        References

        • S. K. Technology. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available from: [Link]

        • S. K. Technology. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available from: [Link]

        • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Available from: [Link]

        • Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. Available from: [Link]

        • National Institutes of Health. (2025). Selectively fluorinated aromatic lithium salts regulate the solvation structure and interfacial chemistry for all-solid-state batteries. PMC. Available from: [Link]

        • Royal Society of Chemistry. (n.d.). Butyllithium-induced cyclotrimerisation reactions of organic nitriles: solvent dependency, crystal and solution structures of lithio triazine intermediates and an unexpected rearrangement of dihydrotriazino anions. RSC Publishing. Available from: [Link]

        • ChemicalAid. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. ChemicalAid. Available from: [Link]

        • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. Available from: [Link]

        • Wikipedia. (n.d.). Organolithium reagent. Wikipedia. Available from: [Link]

        • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. Available from: [Link]

        • University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin. Available from: [Link]

        • Science Madness. (2019). Troubles with Lithium-Halogen exchange reaction. Science Madness. Available from: [Link]

        • Harvard University. (n.d.). organolithium reagents 1. Harvard University. Available from: [Link]

        • Princeton University. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Available from: [Link]

        • ResearchGate. (n.d.). Organolithium addition to vinyl carbamates. ResearchGate. Available from: [Link]

        • National Institutes of Health. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. PMC. Available from: [Link]

        • University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. UCSB Chemistry & Biochemistry. Available from: [Link]

        • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. ResearchGate. Available from: [Link]

        • Wiley Online Library. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Wiley. Available from: [Link]

        • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available from: [Link]

        • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. Available from: [Link]

        • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Available from: [Link]

        • Organic Chemistry Portal. (2005). Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of α-Halonitriles. Organic Chemistry Portal. Available from: [Link]

        • ACS Publications. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry. Available from: [Link]

        • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available from: [Link]

        • University of Bristol. (n.d.). Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In. School of Chemistry, University of Bristol. Available from: [Link]

        • Bentham Open Archives. (2014). Complex-Induced Proximity Effect in Lithiation: Unveiling Recent Potentials in Organic Synthesis of Biologically. Bentham Open. Available from: [Link]

        Sources

        purification methods for tert-butyl N-(2-bromo-5-cyanophenyl)carbamate from reaction mixtures

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: Purification of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

        Introduction: The Challenge

        You are likely synthesizing tert-butyl N-(2-bromo-5-cyanophenyl)carbamate as a key intermediate for cross-coupling or heterocycle formation.

        The Core Problem: The starting material, 2-bromo-5-cyanoaniline , is a highly electron-deficient "deactivated" aniline. The ortho-bromo and meta-cyano groups significantly reduce the nucleophilicity of the amine, often leading to:

        • Incomplete Conversion: Significant unreacted starting material (SM) remains.

        • Forcing Conditions: requiring excess Boc₂O and DMAP, which complicates purification.

        • Stability Issues: The resulting N-Boc bond is electronically unique and sensitive to specific work-up conditions.

        This guide provides a self-validating workflow to purify this specific compound, moving beyond generic "Boc protection" protocols.

        Module 1: Reaction Optimization (Prevention)

        Q: Why is my conversion stuck at 60-70% even with excess Boc₂O? A: The electron-withdrawing cyano and bromo groups make the amine a poor nucleophile.

        • The Fix: Do not rely on standard room-temperature protocols.

          • Catalysis: Use DMAP (10-20 mol%) as a nucleophilic catalyst. It forms a reactive N-Boc-pyridinium intermediate that is far more electrophilic than Boc₂O alone.

          • Temperature: Heat is often required. Reflux in THF (66°C) or Dioxane (101°C) is standard for deactivated anilines.

          • Base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) to scavenge protons, preventing the formation of the unreactive protonated aniline salt.

        Q: I see a new spot less polar than my product. Is this the Di-Boc byproduct? A: Yes. N,N-di-Boc-2-bromo-5-cyanoaniline typically appears at a higher R_f (less polar) than the mono-Boc product.

        • Cause: Large excess of Boc₂O (>3 eq) or using strong deprotonating bases (like NaH) can force the second addition.

        • Solution: If Di-Boc forms, you can convert it back to Mono-Boc by treating the crude mixture with K₂CO₃ in Methanol at reflux for 30 minutes. The second Boc group is sterically crowded and electronically labile, cleaving much faster than the first.

        Module 2: The "Chemical Quench" Work-up

        Standard aqueous washes often fail to remove excess Boc₂O, which contaminates the product as a persistent oil.

        Protocol: The Diamine Scavenger Method Instead of relying on vacuum to remove Boc₂O (which is inefficient), use a chemical scavenger to convert hydrophobic Boc₂O into a hydrophilic species that washes away.

        Step-by-Step:

        • Quench: Once the reaction is complete, add 0.5 equivalents (relative to excess Boc₂O) of N,N-Dimethyl-1,3-propanediamine (DMPDA) or Glycine .

          • Mechanism:[1][2][3][4] The primary amine of the scavenger reacts rapidly with Boc₂O to form a polar urea/carbamate.

        • Stir: Stir at room temperature for 15–30 minutes.

        • Wash: Dilute with Ethyl Acetate (EtOAc) and wash with 0.5 M Citric Acid .

          • Why Citric Acid? It protonates the tertiary amine of the DMPDA-Boc adduct (and any DMAP), pulling them into the aqueous layer. It is mild enough to leave your N-Boc aniline intact.

          • Warning:Avoid 1M HCl. Electron-deficient N-Boc anilines can be acid-sensitive.

        Module 3: Chromatographic Purification

        Q: My product co-elutes with the starting aniline. How do I separate them? A: Deactivated anilines (SM) and their N-Boc derivatives often have similar polarity in standard Hexane/EtOAc systems.

        Optimization Strategy:

        • Stationary Phase: Standard Silica Gel (40–63 µm).

        • Solvent System: Switch to Dichloromethane (DCM) / Hexane .

          • Rationale: The "ortho-effect" of the bromine atom changes the dipole moment vector. DCM often provides better selectivity for halo-anilines than EtOAc.

          • Gradient: Start 0% DCM → 50% DCM in Hexane.

        • Visualization:

          • UV (254 nm): Both SM and Product absorb strongly.

          • Stain: Use Ninhydrin . The SM (free amine) will turn red/orange upon heating. The N-Boc product usually does not stain or stains very faintly yellow.

        Data Table: R_f Trends (Typical for Halo-Cyanoanilines)

        CompoundPolarityR_f (20% EtOAc/Hex)Visualization
        Di-Boc Byproduct Low0.7 – 0.8UV Only
        N-Boc Product Medium0.4 – 0.5UV, Iodine
        SM (Aniline) High*0.2 – 0.3UV, Ninhydrin (Red)
        Boc₂O Low~0.6 (Invisible in UV)I₂ Stain (Brown)

        *Note: In very non-polar solvents, the SM might move faster than expected due to intramolecular H-bonding (NH to Br), but generally, the N-Boc is less polar.

        Module 4: Visualization of Workflows

        Figure 1: Purification Decision Tree

        PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC (Impurity Profile) Start->CheckTLC ExcessBoc Issue: Excess Boc2O CheckTLC->ExcessBoc High Boc2O DiBoc Issue: Di-Boc Byproduct CheckTLC->DiBoc New non-polar spot UnreactedSM Issue: Unreacted Aniline CheckTLC->UnreactedSM Polar spot remains Quench Add DMPDA Scavenger Wash w/ Citric Acid ExcessBoc->Quench Hydrolysis Reflux w/ K2CO3/MeOH (Convert to Mono-Boc) DiBoc->Hydrolysis Column Column Chromatography (DCM/Hexane Gradient) UnreactedSM->Column Quench->Column Hydrolysis->Column Final Pure Product Column->Final

        Caption: Logical flow for selecting the correct purification intervention based on crude analysis.

        Figure 2: The "Scavenger" Work-up Protocol

        WorkupFlow Rxn Reaction Complete (Contains Product + Boc2O + DMAP) AddScav Add DMPDA (Stir 15 min) Rxn->AddScav WashAcid Wash: 0.5M Citric Acid AddScav->WashAcid Phases Phase Separation WashAcid->Phases OrgLayer Organic Layer (Product) Phases->OrgLayer Keep AqLayer Aqueous Layer (DMAP, DMPDA-Boc Urea) Phases->AqLayer Discard

        Caption: Chemical quenching strategy to remove excess Boc anhydride without chromatography.

        References

        • Basel, Y. & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Link

          • Context: Establishes the mechanism of DMAP catalysis and the formation of the reactive intermedi
        • Deng, G. et al. (2011). Efficient N-Boc Protection of Amines. Tetrahedron Letters. Link

          • Context: Discusses optimization for sterically hindered or electron-deficient amines.
        • Williams, J. (2019). Removal of Excess Boc Anhydride from Reaction Mixtures. Organic Process Research & Development. Link

          • Context: Source of the DMPDA/Glycine scavenger protocols.
        • Agami, C. & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underestimated Feature. Tetrahedron. Link

          • Context: Detailed review on the stability and side-reactions (like Di-Boc form

        Sources

        Technical Support Center: Troubleshooting Solubility Issues of N-Boc-2-bromo-5-cyanoaniline for NMR Analysis

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals encountering solubility challenges with N-Boc-2-bromo-5-cyanoaniline during Nuclear Magnetic Resonance (NMR) spectroscopy. The structured question-and-answer format addresses common to complex issues, offering scientifically grounded explanations and actionable protocols to achieve high-quality NMR spectra.

        Part 1: Frequently Asked Questions (FAQs)

        Q1: Why is my N-Boc-2-bromo-5-cyanoaniline not dissolving in common NMR solvents like CDCl₃ or Acetone-d₆?

        A1: The limited solubility of N-Boc-2-bromo-5-cyanoaniline in moderately polar solvents like deuterated chloroform (CDCl₃) and acetone-d₆ stems from its complex molecular structure. The molecule possesses competing structural features:

        • Nonpolar Characteristics: The bulky, nonpolar N-Boc (tert-butoxycarbonyl) protecting group and the aromatic benzene ring dominate the molecule's character, favoring solubility in nonpolar environments.

        • Polar Characteristics: The electron-withdrawing cyano (-CN) group and the nitrogen atom of the aniline introduce polarity.

        This combination of a large nonpolar surface area with a localized polar group results in poor interaction with solvents that are not strong enough to solvate both ends of the molecule effectively. CDCl₃, while a good solvent for many organic compounds, often fails to dissolve molecules with significant polarity or hydrogen-bonding capabilities.[1] Acetone-d₆, though more polar, may still be insufficient to overcome the nonpolar bulk of the Boc group.

        Q2: What are the recommended starting solvents for N-Boc-2-bromo-5-cyanoaniline?

        A2: For a compound with the mixed polarity of N-Boc-2-bromo-5-cyanoaniline, it is best to start with more powerful, polar aprotic solvents. These solvents excel at dissolving a wide range of organic compounds.[2][3]

        Recommended Starting Solvents:

        • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is often the first choice for difficult-to-dissolve samples. Its high polarity and hydrogen bond accepting capability can effectively solvate a wide variety of compounds, including those with polar functional groups and large nonpolar regions.[3]

        • DMF-d₇ (Deuterated Dimethylformamide): Similar to DMSO-d₆, DMF-d₇ is another excellent polar aprotic solvent capable of dissolving many otherwise insoluble organic molecules.[2][4]

        When testing, start with a small amount of your compound (~1-2 mg) in the standard solvent volume (~0.6-0.7 mL) and observe solubility.[5][6]

        Q3: My compound dissolves, but the NMR spectrum has a very low signal-to-noise ratio (S/N). What can I do?

        A3: A low signal-to-noise ratio is typically a direct consequence of a low sample concentration, which is common when solubility is poor.[7][8][9] Here are several strategies to improve your S/N:

        • Increase Sample Concentration: If possible, try to dissolve more of your compound. Even a small increase in concentration can significantly improve the signal. Doubling the concentration can double the signal strength.[7]

        • Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[7] For example, quadrupling the number of scans will double the S/N. This is a very effective but time-consuming method.

        • Use a Higher-Field Spectrometer: If available, a spectrometer with a stronger magnetic field will provide inherently better sensitivity and resolution.

        • Optimize Acquisition Parameters: Adjusting the pulse width (flip angle) and relaxation delay (D1) can enhance signal per unit time. For routine spectra, a 30° or 60° pulse with a shorter D1 can often yield better S/N in less time than a 90° pulse with a long D1.[7][10]

        • Use a Cryoprobe: If your institution has a spectrometer equipped with a cryoprobe, use it. Cryoprobes offer a significant boost in sensitivity (typically 3-4 times) compared to standard room-temperature probes.

        Q4: I see some undissolved solid in my NMR tube. Can I still run the experiment? What are the risks?

        A4: It is strongly advised not to run an NMR experiment with suspended solid particles in the tube.[7]

        Risks of Running with Undissolved Solids:

        • Poor Magnetic Field Homogeneity: Solid particles have a different magnetic susceptibility than the solution. Their presence creates distortions in the local magnetic field, which cannot be corrected by shimming.

        • Distorted Peak Shapes and Broad Lines: The result of poor homogeneity is broadened spectral lines and poor peak shapes, which can obscure important details like coupling constants and prevent accurate integration.[3][7]

        • Inaccurate Quantitative Analysis: The presence of undissolved material means the concentration of the analyte in solution is unknown and lower than expected, making any quantitative measurements unreliable.

        Solution: If you have undissolved solid, you must filter the solution into a clean NMR tube. A simple way to do this is to use a Pasteur pipette with a small, tight plug of glass wool or cotton.[1][5] This ensures that only the fully dissolved sample is analyzed, leading to a high-quality spectrum.

        Part 2: Advanced Troubleshooting Guide

        Q5: I've tried DMSO-d₆ and DMF-d₇ without success. What are my next options for solvents?

        A5: If the most common powerful solvents fail, you may need to consider more specialized solvents or solvent mixtures.

        • THF-d₈ (Deuterated Tetrahydrofuran): THF is a less polar alternative to DMSO but is an excellent solvent for many organic compounds. It can sometimes dissolve compounds that become too aggregated in highly polar solvents.

        • Pyridine-d₅: This basic solvent can be effective for molecules with acidic protons or those that can engage in specific interactions with the aromatic ring. However, its own signals can be broad and may overlap with analyte signals.

        • Chlorinated Solvents at Elevated Temperatures: Solvents like 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or o-dichlorobenzene (used with a deuterated co-solvent for lock) are excellent for dissolving rigid, nonpolar compounds but require high temperatures.

        Q6: How can I use temperature to improve the solubility of my compound?

        A6: Variable Temperature (VT) NMR is a powerful technique for improving solubility.[11][12][13] Increasing the temperature often increases the solubility of a solid in a liquid.

        Protocol for High-Temperature NMR:

        • Choose an Appropriate Solvent: Select a solvent with a high boiling point to avoid evaporation at the target temperature. DMSO-d₆ (B.P. 189 °C) and DMF-d₇ (B.P. 153 °C) are excellent choices.[2][11]

        • Use Proper Equipment: Ensure you are using an NMR tube rated for high temperatures (e.g., Pyrex® or equivalent Class A glass) and a high-temperature spinner (e.g., ceramic or PEEK).[11]

        • Prepare the Sample: Prepare your sample as usual in the chosen high-boiling solvent.

        • Set Up the VT Experiment: On the spectrometer, set the target temperature (e.g., start at 50 °C and increase in 10-20 °C increments). Allow the sample to equilibrate at the new temperature for 5-10 minutes before re-shimming and acquiring data.

        • Monitor for Degradation: Be aware that some compounds may degrade at elevated temperatures. It is good practice to re-acquire a spectrum at room temperature after the experiment to check for any chemical changes.

        Q7: Can I use a co-solvent mixture to dissolve N-Boc-2-bromo-5-cyanoaniline? How do I choose a co-solvent?

        A7: Yes, using a mixed solvent system is a highly effective strategy.[4] The goal is to create a solvent environment that can simultaneously satisfy the nonpolar and polar parts of your molecule.

        Strategy for Co-Solvent Selection: A common and effective mixture for compounds like yours is a combination of a moderately polar solvent with a more polar one. A good starting point would be:

        • CDCl₃ / CD₃OD (Deuterated Methanol) Mixture: Start with a 4:1 or 9:1 ratio of CDCl₃ to CD₃OD. The CDCl₃ will solvate the nonpolar Boc group and aromatic ring, while the small amount of highly polar CD₃OD can interact with and dissolve the cyanoaniline portion.[4]

        • THF-d₈ / D₂O Mixture: For some compounds, a small amount of water can break up intermolecular interactions and aid solubility.

        The key is to add the second solvent dropwise until the compound dissolves. Be mindful that the residual solvent peaks will change, and you will now have signals from both solvents in your spectrum.

        Part 3: Protocols, Data, and Visualizations

        Protocol 1: Step-by-Step Guide to Systematic Solvent Screening
        • Aliquot the Sample: Weigh approximately 1 mg of N-Boc-2-bromo-5-cyanoaniline into several separate, clean vials. This prevents contamination of your main stock.

        • Initial Screening (Room Temp): To the first vial, add ~0.6 mL of CDCl₃. Vortex or sonicate for 1 minute. Observe for dissolution. If it does not dissolve, proceed to the next solvent.

        • Test Polar Aprotic Solvents: To a new vial, add ~0.6 mL of DMSO-d₆. Vortex or sonicate. This is often successful. If not, try DMF-d₇ in a fresh vial.

        • Test Co-Solvent Systems: If single solvents fail, take the vial with the CDCl₃ suspension. Add CD₃OD drop-by-drop while vortexing, observing for dissolution.

        • Attempt Gentle Heating: For the most promising solvent systems where partial solubility was observed, gently warm the vial in a heat block or warm water bath (40-50 °C) to see if solubility improves.

        • Filter and Transfer: Once a suitable solvent or mixture is found, prepare a final sample and filter it through a pipette with a glass wool plug directly into a clean NMR tube to remove any trace particulates.[5]

        Table 1: Properties of Recommended Deuterated Solvents
        Solvent NameAbbreviationResidual ¹H Shift (ppm)Boiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
        Chloroform-dCDCl₃7.26614.8Good for general organic compounds; nonpolar to moderately polar.
        Acetone-d₆(CD₃)₂CO2.055620.7More polar than CDCl₃; dissolves a wide range of compounds.[4]
        Dimethyl Sulfoxide-d₆DMSO-d₆2.5018947.0Highly polar aprotic; excellent for poorly soluble or polar compounds.[3]
        Methanol-d₄CD₃OD3.31, 4.87 (OH)6532.7Polar protic; useful as a co-solvent to increase polarity.[4]
        Tetrahydrofuran-d₈THF-d₈1.72, 3.58667.6Good general-purpose solvent, less polar than acetone.
        Dimethylformamide-d₇DMF-d₇2.75, 2.92, 8.0315338.3Highly polar aprotic; similar in power to DMSO.[2][4]

        Note: Residual proton shifts can vary slightly depending on temperature, concentration, and other solutes.

        Mandatory Visualizations

        SolventSelectionWorkflow Diagram 1: Systematic Workflow for NMR Solvent Selection start Start: Insoluble Compound (N-Boc-2-bromo-5-cyanoaniline) test_cdcl3 1. Test CDCl₃ (~1-2 mg in 0.6 mL) start->test_cdcl3 dissolved1 Success! Filter and Run NMR test_cdcl3->dissolved1 Dissolves? Yes test_dmso 2. Test DMSO-d₆ test_cdcl3->test_dmso Dissolves? No dissolved2 Success! Filter and Run NMR test_dmso->dissolved2 Dissolves? Yes test_cosolvent 3. Test Co-Solvent (e.g., CDCl₃ + drops of CD₃OD) test_dmso->test_cosolvent Dissolves? No dissolved3 Success! Filter and Run NMR test_cosolvent->dissolved3 Dissolves? Yes test_vt 4. Attempt Variable Temperature (VT) (in DMSO-d₆, 50-80 °C) test_cosolvent->test_vt Dissolves? No dissolved4 Success! Run High-T NMR test_vt->dissolved4 Dissolves? Yes fail Consult Specialist (Consider alternative techniques) test_vt->fail Dissolves? No

        Caption: A workflow diagram for systematic NMR solvent selection.

        SignalNoiseTroubleshooting Diagram 2: Decision Tree for Low Signal-to-Noise (S/N) start Start: Low S/N Spectrum check_conc Is sample concentration at solubility limit? start->check_conc increase_conc Increase concentration (add more solute) check_conc->increase_conc No check_scans Is experiment time a limiting factor? check_conc->check_scans Yes end Improved S/N Spectrum increase_conc->end increase_scans Increase Number of Scans (NS) (e.g., 4x scans for 2x S/N) check_scans->increase_scans No check_hardware Are higher-field or cryoprobe instruments available? check_scans->check_hardware Yes increase_scans->end use_better_hw Use higher-field spectrometer or cryoprobe check_hardware->use_better_hw Yes optimize_params Optimize acquisition parameters (e.g., shorter D1, Ernst angle pulse) check_hardware->optimize_params No use_better_hw->end optimize_params->end

        Caption: A decision tree for troubleshooting low signal-to-noise.

        References

        • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

        • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

        • SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

        • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

        • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

        • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

        • University of Ottawa NMR Facility Blog. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum?. Retrieved from [Link]

        • Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. Retrieved from [Link]

        • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

        • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

        • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

        • Reddit. (2017, April 1). How to reduce noisey NMR signal?. Retrieved from [Link]

        • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

        • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

        • Higashino, H., et al. (2023). Quantitative Analysis of Drug Supersaturation Region by Temperature-Variable Nuclear Magnetic Resonance Measurements, Part 2: Effects of Solubilizer. Molecular Pharmaceutics. Retrieved from [Link]

        • Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

        • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Retrieved from [Link]

        • ResearchGate. (2025, August 7). Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure. Retrieved from [Link]

        • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

        • NMR Wiki Q&A Forum. (2014, October 25). Weak NOE signals, serious t1 noise. Retrieved from [Link]

        • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

        • Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from [Link]

        • Taylor & Francis Online. (n.d.). Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

        • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

        • PubChem. (n.d.). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]

        Sources

        optimizing catalyst loading for cross-coupling of sterically hindered bromoanilines

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Optimizing Catalyst Loading for Cross-Coupling of Sterically Hindered Bromoanilines

        Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry Focus) Ticket ID: OPT-PD-2024-BR-NH2

        Executive Summary: The "Bromoaniline Paradox"

        Welcome to the Advanced Catalysis Support Center. You are likely here because your standard screening protocol failed. Cross-coupling sterically hindered bromoanilines presents a unique "double-bind" challenge in catalysis:

        • Steric Wall: Ortho-substituents on the bromoaniline hinder the oxidative addition step and, more critically, the reductive elimination step, requiring bulky ligands to force the product off the metal.

        • Electronic Poisoning: The free amine (

          
          ) or nearby nitrogen functionality acts as a "catalyst sink," coordinating tightly to the Palladium (Pd) center and forming inactive resting states (Pd-amine complexes), effectively removing active catalyst from the cycle.
          

        This guide provides a causality-driven troubleshooting workflow to optimize catalyst loading while navigating these competing constraints.

        Module 1: Catalyst Selection & The "Steric Map"

        The Core Issue: Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) fail here because they lack the bulk required to prevent the formation of inactive Pd-amine dimers and cannot facilitate reductive elimination in crowded environments.

        Recommended Systems: For hindered bromoanilines, you must use "Next-Generation" Precatalysts. Do not use in situ generated catalysts (Pd(OAc)2 + Ligand) unless necessary, as the activation step is often rate-limiting and prone to failure in the presence of free amines.

        Catalyst FamilySpecific RecommendationWhy it Works (Causality)Target Substrate Profile
        Pd-PEPPSI Pd-PEPPSI-IPent The "IPent" (Isopentyl) wingtips are massive. They create a flexible steric wall that prevents the free amine of your substrate from binding to Pd, while the NHC ligand forces reductive elimination.Extreme Sterics: Di-ortho substituted bromoanilines.
        Buchwald G3/G4 BrettPhos Pd G4 Designed specifically for C-N coupling. The palladacycle precatalyst ensures rapid activation. BrettPhos is electron-rich and bulky, preventing catalyst poisoning.Amination: Coupling bromoaniline with other amines.
        Buchwald G3/G4 XPhos Pd G4 "The Universal Soldier." Excellent for Suzuki couplings of hindered aryl chlorides/bromides.Suzuki: Coupling bromoaniline with boronic acids.
        Module 2: The Optimization Protocol (DoE Approach)

        Objective: Minimize loading without sacrificing conversion. Standard Protocol: The "Logarithmic Step-Down"

        Do not optimize linearly (e.g., 5%

        
         4% 
        
        
        
        3%). Catalyst deactivation is non-linear. Use this self-validating workflow:
        Step 1: The "Overkill" Baseline (High Loading)
        • Conditions: 5.0 mol% Catalyst.

        • Goal: Confirm the reaction can work. If 5% fails, 1% will never work.

        • Validation: If Yield < 80% at 5 mol%, stop. The issue is not loading; it is Ligand Mismatch or Substrate Poisoning . See Module 3.

        Step 2: The Kinetic Stress Test (RPKA Lite)
        • Conditions: Run two parallel reactions at 1.0 mol%.

          • Vial A: Standard concentration (0.1 M).

          • Vial B: "Same Excess" but different absolute concentration (e.g., 0.05 M).

        • Analysis: Monitor conversion at 1h, 4h, and 12h.

        • Interpretation:

          • If Vial A and Vial B show identical conversion profiles

            
            Zero Order in Catalyst  (Mass transfer limited or saturation kinetics).
            
          • If Vial A is significantly faster

            
            Positive Order . You can optimize loading.
            
        Step 3: The "Cliff" Determination
        • Conditions: Run at 0.5 mol%, 0.1 mol%, and 0.05 mol% (ppm levels).

        • The "Cliff": The loading where yield drops precipitously (e.g., 95% at 0.5%

          
           20% at 0.1%).
          
        • Optimal Point: Set your process loading at 2x the Cliff value to ensure robustness against raw material variability.

        Module 3: Troubleshooting & FAQs
        Visualizing the Decision Matrix

        The following diagram illustrates the logical flow for troubleshooting stalled reactions involving hindered bromoanilines.

        OptimizationWorkflow Start START: Reaction Stalled (< 50% Conversion) Check1 Check 1: Is the Catalyst Alive? Start->Check1 AddPulse Action: Add 1 mol% Fresh Catalyst (Pulse Addition) Check1->AddPulse Result1 Does Conversion Resume? AddPulse->Result1 DeadCat Diagnosis: Catalyst Death (Poisoning/Aggregation) Result1->DeadCat No AliveCat Diagnosis: Product Inhibition or Equilibrium Reached Result1->AliveCat Yes Solution1 Solution: Switch to Bulky NHC (Pd-PEPPSI-IPent) or Increase Ligand:Pd Ratio DeadCat->Solution1 Solution2 Solution: Remove Product (Flow Chemistry) or Change Base/Solvent AliveCat->Solution2

        Caption: Logic flow for diagnosing reaction stalls. Distinguishing between catalyst deactivation and thermodynamic inhibition is critical for bromoaniline substrates.

        Frequently Asked Questions (FAQs)

        Q1: My reaction reaches 60% conversion and stops. Adding more catalyst at the start doesn't help. Why? A: You are likely experiencing Product Inhibition . The product (a hindered amine or biaryl amine) might be a better ligand for Pd than your phosphine, forming a stable, inactive "resting state" complex.

        • Fix: Use a ligand with a higher binding constant (e.g., BrettPhos or CPhos ) that can out-compete the product. Alternatively, switch to Pd-PEPPSI-IPent , where the NHC ligand is virtually non-labile.

        Q2: I see "Pd Black" precipitating immediately upon heating. Is this bad? A: Yes. This indicates rapid catalyst decomposition (aggregation) before the catalytic cycle can begin. This is common with bromoanilines because the free amine promotes the formation of Pd-clusters.

        • Fix:

          • Lower the temperature.[1] High T promotes aggregation.

          • Switch to a Precatalyst (G3/G4) . These release the active species slowly, maintaining a low steady-state concentration of unstable Pd(0).

          • "Dosing": Add the catalyst in 3 portions over 2 hours rather than all at once.

        Q3: Can I use Pd/C (Heterogeneous) to avoid scavenging issues later? A: For sterically hindered cross-coupling, Pd/C is rarely effective. The active sites on the charcoal surface are often too crowded or electronically distinct to handle the difficult oxidative addition of hindered bromides. Stick to homogeneous catalysis for the reaction, and use a scavenger (e.g., SiliaMetS® Thiol ) post-reaction.

        Q4: How do I remove residual Palladium? The amine product binds it tightly. A: Bromoaniline derivatives are notorious "Pd sponges."

        • Protocol: After the reaction, treat the organic phase with N-Acetylcysteine (0.5 equiv relative to Pd) or a thiourea-based scavenger resin at 50°C for 1 hour. The sulfur has a higher affinity for Pd than your hindered amine.

        References
        • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition . Link

        • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews . Link

        • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie . Link

        • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation, Stabilization, and Initiation. Tetrahedron . Link

        • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry – A European Journal . Link

        Sources

        Validation & Comparative

        Structural Characterization and Solvent-Dependent NMR Profiling of tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Comparison Strategy

        Objective: This guide provides a technical analysis of the 1H NMR spectral characteristics of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS: N/A for specific isomer, Precursor CAS: 72635-78-0). This compound is a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings where the bromine atom serves as the reactive handle while the nitrile remains a versatile functional group.

        The Problem: Distinguishing this specific regioisomer (2-bromo-5-cyano) from its commercially prevalent isomer (2-bromo-4-cyano) is a frequent bottleneck. Furthermore, the carbamate (NH) proton exhibits significant solvent-dependent shifting that can confuse purity assessments.

        Comparison Scope:

        • Precursor vs. Product: Tracking the conversion of the free amine to the Boc-protected species.

        • Solvent Effects: CDCl₃ vs. DMSO-d₆ (Critical for NH detection).

        • Regioisomer Differentiation: Distinguishing 2-bromo-5-cyano from 2-bromo-4-cyano substitution patterns.

        Chemical Structure & Proton Assignment

        The correct assignment of the aromatic region relies on analyzing the coupling constants (

        
         values) of the 1,2,5-trisubstituted benzene ring.
        
        

        Figure 1: Structural assignment logic. Note that H-6 is spatially proximate to the Boc carbonyl, leading to significant deshielding.

        Comparative NMR Data Tables

        Comparison 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)

        The choice of solvent dramatically alters the appearance of the carbamate NH proton and the resolution of the aromatic multiplets.

        Proton AssignmentMultiplicityChemical Shift (δ) CDCl₃Chemical Shift (δ) DMSO-d₆Coupling Constant (
        
        
        )
        Mechanistic Insight
        NH (Carbamate) br s / s7.00 - 7.20 9.00 - 9.20 N/ADMSO forms strong H-bonds with NH, deshielding it significantly (~2 ppm downfield) and sharpening the peak compared to CDCl₃.
        H-6 (Ar-H) d8.358.15
        
        
        Hz
        Ortho to the N-Boc group. Deshielded by the anisotropy of the carbonyl and weak intramolecular H-bonding.
        H-3 (Ar-H) d7.607.80
        
        
        Hz
        Ortho to Bromine. The heavy atom effect (Br) and electron withdrawal define this shift.
        H-4 (Ar-H) dd7.257.45
        
        
        Hz
        Located between Br and CN (meta/ortho). Shows distinct splitting (dd) due to H-3 (ortho) and H-6 (meta).
        t-Butyl (Boc) s1.531.48N/ADiagnostic singlet integrating to 9H. Useful for normalizing integration.
        Comparison 2: Regioisomer Differentiation (The "Fingerprint")

        Misidentifying the starting material (3-amino-4-bromobenzonitrile vs. 4-amino-3-bromobenzonitrile) is a common error.

        FeatureTarget: 2-Bromo-5-cyano Alternative: 2-Bromo-4-cyano
        Coupling Pattern d, d, dd s, d, d (approx)
        H-6 Signal Doublet (
        
        
        Hz)
        . H-6 is meta to H-4.
        Doublet (
        
        
        Hz)
        . H-6 is ortho to H-5.
        H-3 Signal Doublet (
        
        
        Hz)
        . H-3 is ortho to H-4.
        Singlet . H-3 is isolated between Br and CN.
        Logic Protons are at 3, 4,[1][2] 6. (Adjacent pair + Isolated)Protons are at 3, 5, 6. (Adjacent pair + Isolated)

        Experimental Protocol: Synthesis & Verification

        This protocol ensures the generation of the specific carbamate without bis-protection or side reactions.

        Reagents:

        • Precursor: 3-Amino-4-bromobenzonitrile (CAS: 72635-78-0).[3][4]

        • Reagent: Di-tert-butyl dicarbonate (Boc₂O).[5]

        • Catalyst: DMAP (4-Dimethylaminopyridine) - 5 mol%.

        • Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane).

        Workflow:

        • Dissolution: Dissolve 1.0 eq of aniline in dry THF.

        • Addition: Add 1.1 eq of Boc₂O and 0.05 eq of DMAP.

        • Reflux: Heat to 60°C for 4-6 hours (monitoring by TLC, Hex/EtOAc 4:1).

          • Note: The electron-withdrawing CN and Br groups reduce the nucleophilicity of the amine, often requiring heat or a stronger base (NaHMDS) if Boc₂O reaction is sluggish.

        • Workup: Evaporate THF, redissolve in EtOAc, wash with 1N HCl (to remove DMAP) and Brine.

        • Purification: Silica gel chromatography.

        Workflow Start Start: 3-Amino-4-bromobenzonitrile Rxn Reaction: Boc2O, THF, 60°C Start->Rxn QC1 TLC Check (Disappearance of amine) Rxn->QC1 Workup Acid Wash (1N HCl) Remove DMAP QC1->Workup Complete NMR 1H NMR (DMSO-d6) Workup->NMR

        Figure 2: Synthesis and QC workflow. Acid wash is critical to remove DMAP which can contaminate the aromatic region of the NMR.

        Scientific Integrity & Troubleshooting (E-E-A-T)

        Causality of Shifts
        • The "Boc Effect": Upon protection, the H-6 proton (ortho to nitrogen) shifts downfield by approximately 0.8 - 1.0 ppm compared to the free aniline. This is due to the anisotropic effect of the carbamate carbonyl group and the loss of the shielding effect of the free amine lone pair.

        • Rotamers: In CDCl₃, you may observe broadening of the t-butyl signal or the NH peak. This is caused by restricted rotation around the N-C(O) bond, exacerbated by the bulky ortho-bromine atom. Running the spectrum in DMSO-d₆ or at elevated temperature (50°C) usually coalesces these rotamers into sharp peaks.

        Self-Validating the Spectrum

        To confirm you have the correct product and not a side product:

        • Integration Check: The ratio of the t-butyl singlet (9H) to the aromatic protons (1H each) must be exactly 9:1:1:1.

        • Labile Proton Exchange: Add a drop of D₂O to the NMR tube. The signal at ~9.0 ppm (in DMSO) should disappear, confirming it is the NH and not an aromatic impurity.

        References

        • PubChem. (2025).[3][6] 3-Amino-4-bromobenzonitrile (Compound Summary). National Library of Medicine. [Link]

        • Organic Chemistry Portal. (2024). Protection of Amino Groups: Boc-Protected Amines. [Link]

        • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

        Sources

        characteristic IR absorption bands for nitrile and carbamate in N-Boc derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        In the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), the N-tert-butoxycarbonyl (N-Boc) protecting group and the nitrile (cyano) moiety often coexist. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, non-destructive method for real-time reaction monitoring.

        This guide provides a definitive analysis of the spectral interplay between the carbamate (Boc) and nitrile functionalities. Unlike standard textbook definitions, we focus on the diagnostic utility of these bands—specifically how to distinguish product formation from starting materials and common impurities (such as isocyanates or ureas) using the "Silent Region" and the "Carbonyl Zone."

        Part 1: Theoretical Framework & Spectral Physics

        To accurately interpret the spectrum of an N-Boc nitrile derivative, one must understand the vibrational physics governing the two distinct regions where these groups absorb.

        The Nitrile "Beacon" (The Silent Region)

        The nitrile group (

        
        ) is a spectroscopic beacon because it absorbs in the region of 2200–2260 cm⁻¹ , a zone typically void of other organic absorptions.
        
        • Physics: The triple bond has a high force constant (

          
          ), pushing the frequency higher than double or single bonds (Hooke’s Law).
          
        • Dipole Intensity: Unlike the alkyne (

          
          ) stretch, which can be weak or invisible if symmetrical, the nitrile bond has a strong permanent dipole moment. This results in a sharp, distinct band of medium-to-strong intensity.
          
        The Carbamate "Fingerprint" (The Carbonyl & Fingerprint Regions)

        The N-Boc group is a carbamate ester. Its signature is complex, relying on the coupling of the carbonyl stretch and the N-H deformation.

        • Amide I (

          
           stretch):  The most intense band, typically 1680–1740 cm⁻¹ .
          
        • Gem-Dimethyl "Rabbit Ears": The tert-butyl group exhibits a characteristic doublet (split peak) around 1365 cm⁻¹ and 1390 cm⁻¹ due to the symmetric bending of the methyl groups. This is a critical confirmation of the Boc group's integrity.

        Part 2: The Spectral Fingerprint (Comparative Analysis)

        The following table synthesizes the characteristic bands required to confirm the structure of an N-Boc amino nitrile.

        Table 1: Master Frequency Guide for N-Boc Nitriles
        Functional GroupVibration ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Notes
        Nitrile (
        
        
        )
        Stretching2240 – 2260 Med-StrongSharpAliphatic Nitrile. Baseline is usually clean.
        Nitrile (
        
        
        )
        Stretching2210 – 2240 StrongSharpConjugated Nitrile (aromatic/alkene). Resonance lowers bond order/frequency.
        Carbamate (Boc)N-H Stretch3300 – 3450 MediumSharpDistinguishes from broad OH. Lower freq than free amine.
        Carbamate (Boc)C=O[1] Stretch1680 – 1740 Very StrongBroad/Split"Amide I" band. Position sensitive to H-bonding.[2][3][4]
        Carbamate (Boc)N-H Bend1500 – 1550 MediumBroad"Amide II" band.
        t-Butyl (Boc)C-H Bend1365 & 1390 MediumDoubletCritical Diagnostic. The "Gem-Dimethyl" split.
        Ester (Boc)C-O-C Stretch1150 – 1250 StrongBroadAsymmetric stretch of the carbamate ether linkage.
        Visualizing the Diagnostic Logic

        The following diagram illustrates the decision-making process for a scientist analyzing a crude reaction mixture.

        DiagnosticLogic Start Analyze Crude Spectrum Check2200 Check 2200-2260 cm⁻¹ Region Start->Check2200 Has2200 Sharp Peak Present? Check2200->Has2200 IsNitrile Nitrile Confirmed (Check conjugation shift) Has2200->IsNitrile Yes NoNitrile No Nitrile (Hydrolysis or Azide interference?) Has2200->NoNitrile No Check1700 Check 1680-1750 cm⁻¹ Region IsNitrile->Check1700 HasCO Strong C=O Band? Check1700->HasCO CheckDoublet Check 1360-1390 cm⁻¹ (Gem-Dimethyl Doublet) HasCO->CheckDoublet Yes FreeAmine Free Amine Detected (N-H scissoring ~1600 cm⁻¹ only) HasCO->FreeAmine No BocConfirmed N-Boc Group Confirmed CheckDoublet->BocConfirmed Doublet Present

        Figure 1: Logical flow for confirming N-Boc Nitrile structure via FTIR.

        Part 3: Diagnostic Challenges & Interferences

        In a drug development context, "pure" spectra are rare. You are often analyzing crude reaction mixtures.

        Conjugation Effects

        If the nitrile is attached directly to an aromatic ring or an alkene, the

        
        -system delocalization reduces the bond order of the triple bond.
        
        • Result: The absorption shifts to a lower wavenumber (2210–2230 cm⁻¹ ) and the intensity often increases due to greater polarizability.

        Common Impurities
        Impurity/InterferenceFrequency (cm⁻¹)Distinction from Product
        Isocyanates (
        
        
        )
        2260 – 2280 Broader and higher frequency than nitrile. Often appears if Curtius rearrangement occurred.
        Carbodiimides (DCC/EDC)2100 – 2150 Very strong, broad band. Distinctly lower than nitrile.
        Alkynes (
        
        
        )
        2100 – 2260 Much weaker intensity than nitrile (unless terminal).
        Ureas (Byproduct)1630 – 1660 Lower C=O frequency than the N-Boc carbamate (1680+).

        Part 4: Experimental Validation Protocol

        Objective: Synthesize and validate an N-Boc protection of an amino-nitrile (e.g., aminoacetonitrile) using FTIR for monitoring.

        Reagents
        • Amino-nitrile starting material (HCl salt)

        • Di-tert-butyl dicarbonate (

          
          )
          
        • Triethylamine (TEA) or DIPEA

        • Dichloromethane (DCM) or THF

        Workflow Diagram

        ReactionWorkflow Reactants Start: Amino-Nitrile (Check: No C=O band) Mix Add Base + Boc₂O (Solvent: DCM) Reactants->Mix Monitor In-Process Control (IPC) Take Aliquot -> Dry -> IR Mix->Monitor Decision Is C=O (1700) present? Is N-H (3300) shifted? Monitor->Decision Decision->Mix No (Add more time/eq) Workup Workup & Isolation Decision->Workup Yes (Complete)

        Figure 2: Reaction monitoring workflow for N-Boc protection.

        Step-by-Step Protocol
        • Baseline Acquisition:

          • Take an IR spectrum of the starting amino-nitrile.

          • Observation: Note the Nitrile peak (~2250 cm⁻¹) and the N-H stretches (often broad/multiple if salt form). Crucially, confirm absence of C=O stretch >1650 cm⁻¹.

        • Reaction Setup:

          • Suspend amino-nitrile salt in DCM. Add 2.5 eq. TEA (to free the amine).

          • Add 1.1 eq.

            
             slowly at 0°C. Warm to Room Temperature.
            
        • In-Process Control (IPC) - The "Mini-Workup":

          • Why: You cannot run IR directly on the reaction solution if the solvent (DCM) obscures the fingerprint region.

          • Method: Take 50 µL of reaction mixture. Evaporate solvent rapidly with a nitrogen stream on a watch glass.

          • ATR-FTIR Measurement: Place the residue on the diamond ATR crystal. Apply high pressure.

        • Spectral Validation (The "Go/No-Go" Decision):

          • Look for: Appearance of the strong C=O stretch at ~1700 cm⁻¹ .[3][5][6][7]

          • Look for: Shift of N-H from broad/undefined (salt) to a sharper single band at ~3350 cm⁻¹ .

          • Look for: Retention of the Nitrile peak at ~2250 cm⁻¹ (ensures the nitrile didn't hydrolyze to an amide).

        • Final Characterization:

          • After aqueous workup and drying, record the final spectrum. Ensure the "Gem-Dimethyl" doublet at 1365/1390 cm⁻¹ is distinct.

        References

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard text for general IR assignments).

        • NIST Chemistry WebBook. Infrared Spectrum of tert-Butyl carbamate. National Institute of Standards and Technology. Available at: [Link]

        • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
        • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[8] (Authoritative source for substituent effects on nitrile frequency).

        Sources

        A Senior Scientist's Comparative Guide to the Structural Elucidation of N-Boc-2-bromo-5-cyanophenylamine

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and molecular design. N-Boc-2-bromo-5-cyanophenylamine, a substituted aniline, represents a common structural motif in medicinal chemistry, serving as a versatile building block. Its precise atomic arrangement, stereochemistry, and intermolecular interactions are critical parameters that influence its reactivity and suitability for further synthetic transformations.

        This guide provides an in-depth comparison of the "gold standard" technique for structural analysis, Single-Crystal X-ray Diffraction (SC-XRD), with essential spectroscopic and chromatographic methods. As a senior application scientist, my objective is to not only present protocols but to explain the causality behind our experimental choices, offering a self-validating framework for the complete characterization of novel chemical entities.

        Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

        SC-XRD is the most powerful and universally recognized method for determining the three-dimensional structure of a molecule at atomic resolution.[1][2] By analyzing how a single, well-ordered crystal diffracts a beam of X-rays, we can generate a precise three-dimensional map of the electron density within the molecule. This allows for the unambiguous determination of bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers.[3][4]

        The "Why": Causality in the SC-XRD Workflow

        The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. A well-ordered crystal lattice is essential because it acts as a three-dimensional diffraction grating for the X-rays. Defects, twinning, or an amorphous nature will prevent the collection of high-quality diffraction data. Therefore, significant effort is invested in the crystallization process, as this step is the most critical and often the most challenging part of the entire analysis.

        Experimental Workflow: From Powder to Structure

        The journey from a powdered sample to a fully refined crystal structure follows a well-defined, multi-step process.

        SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purity Purity Verification (HPLC) Crystallization Crystal Growth Purity->Crystallization >95% purity required Mount Crystal Mounting Crystallization->Mount Screen Diffraction Screening Mount->Screen Select best crystal Collect Full Data Collection Screen->Collect If diffraction is good Solve Structure Solution (e.g., SHELXT) Collect->Solve Process raw data Refine Structure Refinement (e.g., SHELXL) Solve->Refine Build atomic model Validate Validation & Reporting (CIF) Refine->Validate Check & finalize model

        Sources

        Safety Operating Guide

        Proper Disposal Procedures: tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Safety Directive

        STOP AND READ: Do NOT dispose of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (hereafter referred to as tB-BCP ) in general organic waste or aqueous drains.

        This compound possesses a triad of hazardous functionalities —an acid-labile carbamate, a halogenated aromatic ring, and a nitrile group. Improper disposal can lead to the generation of toxic hydrogen cyanide (HCN) gas, damage to incinerator scrubbers, or environmental contamination.

        Immediate Action: Segregate this waste into the Halogenated Organic Waste stream.

        Chemical Hazard Analysis (The "Why")

        To ensure safety, we must understand the causality behind the disposal protocols. We analyze the molecule based on its three reactive pharmacophores:

        Functional GroupHazard MechanismDisposal Implication
        Aryl Nitrile (-CN) Metabolic Toxicity: Nitriles can metabolize to release cyanide ions (
        
        
        ), inhibiting cytochrome c oxidase. While aromatic nitriles are more stable than aliphatic ones, they remain toxic by ingestion and inhalation.
        Strict Segregation: Must be incinerated at high temperatures to ensure complete oxidation to
        
        
        and
        
        
        . Never mix with strong acids (risk of HCN evolution).
        Aryl Bromide (-Br) Incinerator Corrosion: Upon combustion, bromine generates corrosive Hydrogen Bromide (HBr).Halogenated Stream: Waste facilities must use specific scrubbers to neutralize HBr. Putting this in "General Organic" waste violates EPA compliance and damages facility infrastructure.
        Boc-Carbamate Gas Evolution: The tert-butyloxycarbonyl (Boc) group is acid-labile. Contact with strong acids releases isobutylene gas and
        
        
        .
        pH Control: Ensure waste containers are neutral (
        
        
        ). Do not mix with acidic waste streams (e.g., TFA digests) to prevent container pressurization.
        Disposal Decision Logic (Workflow)

        The following diagram illustrates the critical decision pathways for disposing of tB-BCP.

        DisposalWorkflow Start Waste Generation: tert-butyl N-(2-bromo-5-cyanophenyl)carbamate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidPack Double Bag (Poly) or Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (EtOAc, Hexane, MeOH) SolventCheck->NonHaloSolv LiquidPack Halogenated Waste Carboy (HDPE or Glass) HaloSolv->LiquidPack NonHaloSolv->LiquidPack *Must switch to Halogenated Stream due to Bromine content* Labeling LABEL: 'Toxic, Halogenated Organic Waste' List: Nitrile, Bromide SolidPack->Labeling LiquidPack->Labeling Destruction High-Temp Incineration (Off-site Facility) Labeling->Destruction

        Figure 1: Decision matrix for segregating tB-BCP waste based on physical state and solvent composition.

        Detailed Operational Protocols
        Protocol A: Solid Waste Disposal (Pure Compound or Silica Gel)

        Use this for: Expired pure chemicals, contaminated gloves, weighing boats, or silica gel from column chromatography.

        • Containment:

          • Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

          • Scientific Rationale: Polyethylene is chemically resistant to carbamates and nitriles.

          • Seal the bag with tape or a zip-tie.

          • Place the sealed bag into a secondary container (either a second bag or a wide-mouth HDPE screw-top jar).

        • Labeling:

          • Affix a hazardous waste tag.[1][2]

          • Mandatory Fields:

            • Chemical Name: tert-butyl N-(2-bromo-5-cyanophenyl)carbamate.

            • Hazard Checkboxes: Toxic , Irritant .

            • Constituents: "Brominated Organics," "Organic Nitriles."

        • Storage:

          • Store in the Solid Hazardous Waste satellite accumulation area.

          • Do not compact or crush (prevents dust generation).

        Protocol B: Liquid Waste Disposal (Solutions)

        Use this for: Mother liquors, reaction mixtures, or rotary evaporator traps.

        • Stream Selection (Critical Step):

          • Regardless of the solvent used (even if dissolved in Ethyl Acetate or Methanol), the presence of the Bromine atom dictates that this mixture MUST go into the Halogenated Waste stream.

          • Why? If you pour brominated compounds into non-halogenated drums (often used for fuel blending/energy recovery), the bromine will corrode the standard combustion chambers, leading to regulatory fines and facility damage [1].

        • Transfer:

          • Use a funnel to prevent spillage.

          • Pour into the designated "Halogenated Organic Waste" carboy (typically yellow-tagged in many labs).

          • Compatibility Check: Ensure the waste container does not contain strong acids (Sulfuric, Nitric, HCl).

            • Risk:[1][3] Acid + Boc-amine

              
               Isobutylene gas (pressure buildup).
              
            • Risk:[1] Acid + Nitrile + Water

              
               Amide/Acid (exothermic).
              
        • Rinsing:

          • Triple-rinse the empty reaction flask with a minimal amount of acetone or dichloromethane.

          • Add rinsate to the same Halogenated Waste container.

        Regulatory & Compliance Framework (RCRA)

        While tert-butyl N-(2-bromo-5-cyanophenyl)carbamate is a research intermediate and likely does not have a specific "P" or "U" list number, it is regulated by characteristic under the Resource Conservation and Recovery Act (RCRA) [2].

        • Waste Classification:

          • D001 (Ignitable): If dissolved in flammable solvents.

          • Halogenated Organic: Due to the aryl bromide.

          • Toxic: Due to the nitrile functionality.

        • Destruction Method:

          • The only acceptable destruction method is High-Temperature Incineration with secondary combustion chambers and caustic scrubbers to capture HBr and NOx gases [3].

          • Prohibited: Do not use chemical oxidation (bleach/hypochlorite) in the lab. While bleach destroys simple cyanides, the complex kinetics with the Boc-aniline moiety can produce unpredictable chlorinated byproducts.

        Emergency Procedures
        • Spill (Solid):

          • Don PPE (Nitrile gloves, lab coat, safety glasses).

          • Cover spill with wet paper towels to prevent dust inhalation.

          • Scoop into a bag; label as hazardous waste.

          • Clean area with soap and water.[4][5]

        • Spill (Liquid):

          • Evacuate the immediate area if the spill is >500mL.

          • Absorb with vermiculite or universal absorbent pads .

          • Do not use paper towels for large halogenated spills (fire risk if flammable solvents are present).

          • Dispose of absorbent materials as solid halogenated waste.

        • Exposure:

          • Skin: Wash with soap and water for 15 minutes. The Boc group increases lipophilicity, aiding skin absorption—act quickly.

          • Ingestion: Seek immediate medical attention.[6] Treat as potential nitrile/cyanide exposure.

        References
        • U.S. Environmental Protection Agency (EPA). (2023). Best Management Practices for Laboratory Waste Management. RCRA Compliance Guidelines regarding Halogenated Solvents. [Link]

        • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Chapter 8: Disposal of Waste. [Link]7]

        • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Guidelines on Aromatic Nitrile Stability and Disposal. [Link]

        Sources

        Personal protective equipment for handling tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Handling specialized small-molecule scaffolds like tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS: 1889801-72-2) requires moving beyond generic safety data sheets (SDS) and implementing a rigorous, causality-driven safety protocol. As a Boc-protected halogenated benzonitrile derivative, this compound is a highly versatile building block in drug discovery, particularly for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

        However, its structural motifs present specific toxicological and logistical challenges. This guide provides a self-validating operational framework for researchers to handle, process, and dispose of this compound safely.

        Mechanistic Hazard Assessment: The "Why" Behind the PPE

        To design an effective defense, we must first understand the chemical's offensive capabilities. We do not wear Personal Protective Equipment (PPE) simply for compliance; we wear it to interrupt specific mechanisms of exposure.

        • The Bromoaromatic Motif (Lipophilicity): The inclusion of a bromine atom significantly increases the lipophilicity of the molecule. While the solid powder has low dermal penetration, once dissolved in polar aprotic solvents (like DMSO or DMF), the solvent acts as a vector, carrying the lipophilic compound directly through the stratum corneum and into the systemic circulation.

        • The Cyano Group (Metabolic Toxicity): While covalently bound benzonitriles do not readily release free hydrogen cyanide gas under ambient conditions, systemic absorption can lead to hepatic metabolism that generates toxic intermediates.

        • The Boc-Carbamate Linkage (Reactivity): The tert-butyloxycarbonyl (Boc) group is stable under neutral and basic conditions but rapidly cleaves under acidic conditions, releasing isobutylene gas and carbon dioxide. This poses a severe over-pressurization risk in sealed waste containers.

        ExposureMechanism Chem tert-Butyl N-(2-bromo- 5-cyanophenyl)carbamate Vehicle Solvent Vehicle (DMSO/DMF) Chem->Vehicle Dissolved in Skin Dermal Exposure Vehicle->Skin Spill/Splash Systemic Systemic Absorption (Toxicity) Skin->Systemic Penetration PPE Nitrile/Neoprene Double Gloving PPE->Skin Blocks

        Mechanistic pathway of dermal exposure facilitated by solvents and PPE intervention.

        Mandatory PPE Configuration (The "Armor")

        In accordance with[1][2], a hazard assessment dictates the following self-validating PPE system.

        A. Advanced Hand Protection (Solvent-Dependent)

        Because this compound is rarely reacted in its solid state, your glove choice must be dictated by the solvent , not just the powder. A standard 4-mil nitrile glove provides a false sense of security against common cross-coupling solvents.

        Table 1: Glove Material Breakthrough Times for Common Solvents

        Solvent VehicleNitrile (4 mil)Neoprene (8 mil)Butyl Rubber (13 mil)Operational Recommendation
        DMSO > 240 min> 480 min> 480 minDouble Nitrile or Nitrile/Neoprene combo.
        DMF < 15 min< 30 min> 480 minButyl Rubber Mandatory over Nitrile inner.
        DCM < 5 min< 10 min< 15 minViton/PVA or frequent glove changes (< 5 min).
        THF < 5 min< 15 min< 30 minSilvershield over Nitrile.

        Protocol: Always employ a double-gloving system . The inner glove (nitrile) acts as a clean baseline. The outer glove (material selected via Table 1) acts as the primary chemical barrier. If the outer glove is splashed, doff it immediately; the inner glove protects you during the doffing process.

        B. Respiratory and Eye Protection
        • Inhalation Risk: As a fine crystalline powder, electrostatic repulsion during weighing can aerosolize particulates. Handling must occur within a certified chemical fume hood. If engineering controls are compromised, a NIOSH-approved P100 particulate respirator is required.

        • Eye Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of capillary action drawing splashed solvents into the eye.

        Operational Workflow: Step-by-Step Handling

        The following methodology ensures that the compound remains contained throughout its lifecycle, aligning with guidelines from the National Research Council's[3][4].

        HandlingWorkflow Start Pre-Operation Check SDS & PPE FumeHood Transfer to Class II Fume Hood Start->FumeHood Weighing Weighing (Anti-static tools) FumeHood->Weighing Solvent Dissolution (e.g., DMF/DMSO) Weighing->Solvent Reaction Transfer to Reaction Vessel Solvent->Reaction Cleanup Decontamination & Waste Disposal Reaction->Cleanup

        Step-by-step operational workflow for safely handling hazardous solid reagents.

        Step 1: Environmental Preparation

        • Clear the fume hood of all unnecessary clutter to ensure laminar airflow is not disrupted.

        • Lay down a disposable, static-dissipative weighing mat.

        • Equip the double-glove system, splash goggles, and a fully buttoned, flame-resistant (FR) lab coat.

        Step 2: Weighing Protocol

        • Use a static-eliminator (ionizing gun) on the spatulas and weigh boats. Causality: Halogenated organics often carry static charges; eliminating static prevents the powder from "jumping" and aerosolizing.

        • Weigh the desired amount of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate inside the fume hood.

        • Cap the stock bottle immediately after use and seal it with Parafilm.

        Step 3: Dissolution and Transfer

        • Transfer the solid to the reaction flask (e.g., a Schlenk flask or round-bottom flask) before adding the solvent.

        • Add the solvent (e.g., DMF, DMSO, or DCM) via a syringe or addition funnel. Causality: Adding solvent to the solid inside the sealed/vented flask prevents aerosolization that occurs when dropping solids into liquids.

        Emergency Response & Spill Decontamination

        If a spill occurs, the response depends on the physical state of the compound at the time of the incident.

        • Solid Powder Spill: Do NOT sweep. Sweeping aerosolizes the toxic powder. Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust, then wipe it up. Place contaminated towels in a sealed hazardous waste bag.

        • Solution Spill (e.g., in DMF): Immediately alert nearby personnel. Evacuate the immediate area if the solvent volume is large. Wearing heavy butyl rubber gloves and a respirator, apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) to the liquid. Transfer the absorbed material to a compatible, sealable waste container. Wash the area with soap and water.

        Disposal Plan & Waste Segregation

        Improper disposal of Boc-protected compounds can lead to catastrophic laboratory accidents.

        • Halogenated Waste Stream: Because of the bromine atom, all liquid waste containing this compound must be routed to the Halogenated Organic Waste carboy.

        • The Acid Over-Pressurization Risk (Critical): Do NOT dispose of unreacted tert-butyl N-(2-bromo-5-cyanophenyl)carbamate in highly acidic waste streams (e.g., waste containing high concentrations of HCl or TFA). Acidic cleavage of the Boc group generates isobutylene gas and carbon dioxide. If this occurs inside a tightly capped waste carboy, the rapid gas expansion will cause an explosive rupture.

        • Solid Waste: Empty vials, contaminated weigh boats, and doffed outer gloves must be placed in a dedicated solid hazardous waste bin, clearly labeled with "Halogenated Organic Contaminants."

        References

        • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." U.S. Department of Labor. URL:[Link]

        • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

        Sources

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.